molecular formula C9H8N2O3 B172569 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 17288-36-7

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B172569
CAS No.: 17288-36-7
M. Wt: 192.17 g/mol
InChI Key: FDTMPCXUIHRSEB-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-5-2-6(9(12)13)11-7(5)4-10-8/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTMPCXUIHRSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590500
Record name 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-36-7
Record name 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17288-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with a commercially available pyridine derivative and proceeding through key nitration, N-oxidation, pyrrole ring formation, and final hydrolysis steps. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.

Synthetic Pathway Overview

The proposed synthetic route to this compound is a four-step sequence starting from 3-hydroxypyridine. The pathway involves the formation of a key intermediate, 3-methoxy-4-nitropyridine-N-oxide, followed by the construction of the pyrrole ring and subsequent functional group manipulations.

Synthesis_Pathway A 3-Hydroxypyridine B 3-Hydroxy-4-nitropyridine A->B Nitration C 3-Methoxy-4-nitropyridine B->C Methylation D 3-Methoxy-4-nitropyridine-N-oxide C->D N-Oxidation E Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate D->E Pyrrole Ring Formation (Reductive Cyclization) F This compound E->F Hydrolysis

Caption: Proposed synthesis of this compound.

Experimental Protocols and Data

This section details the experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.

Step 1: Nitration of 3-Hydroxypyridine

The initial step involves the regioselective nitration of 3-hydroxypyridine to yield 3-hydroxy-4-nitropyridine. This reaction is typically carried out using a nitrating agent in the presence of a strong acid.

Experimental Protocol:

To a solution of 3-hydroxypyridine (1 equivalent) in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C). After the addition is complete, the reaction mixture is stirred at room temperature and then heated to ensure complete reaction. The mixture is then cooled and carefully poured onto ice, followed by neutralization with a base (e.g., sodium carbonate) to precipitate the product. The crude product is collected by filtration, washed with water, and dried.

Reactant/Reagent Molar Ratio Typical Yield Reference
3-Hydroxypyridine1.070-85%General nitration procedures for hydroxypyridines.
Fuming Nitric Acid1.0-1.2
Sulfuric AcidSolvent
Step 2: Methylation of 3-Hydroxy-4-nitropyridine

The hydroxyl group of 3-hydroxy-4-nitropyridine is methylated to give 3-methoxy-4-nitropyridine. This is a standard Williamson ether synthesis.

Experimental Protocol:

3-hydroxy-4-nitropyridine (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A base, typically potassium carbonate or sodium hydride (1.1-1.5 equivalents), is added, and the mixture is stirred. A methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the product.

Reactant/Reagent Molar Ratio Typical Yield Reference
3-Hydroxy-4-nitropyridine1.085-95%Standard methylation procedures.
Methyl Iodide/Dimethyl Sulfate1.1-1.5
Potassium Carbonate/Sodium Hydride1.1-1.5
Step 3: N-Oxidation of 3-Methoxy-4-nitropyridine

The pyridine nitrogen of 3-methoxy-4-nitropyridine is oxidized to the corresponding N-oxide. This activation step is crucial for the subsequent pyrrole ring formation.

Experimental Protocol:

3-Methoxy-4-nitropyridine (1 equivalent) is dissolved in a suitable solvent like dichloromethane or acetic acid. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid (1.1-1.5 equivalents), is added portion-wise at a controlled temperature. The reaction is monitored until completion. The reaction mixture is then worked up by washing with a reducing agent solution (e.g., sodium thiosulfate if m-CPBA is used) and a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is dried and concentrated to afford 3-methoxy-4-nitropyridine-N-oxide.

Reactant/Reagent Molar Ratio Typical Yield Reference
3-Methoxy-4-nitropyridine1.080-90%General N-oxidation procedures for pyridines.[1]
m-CPBA/H₂O₂ in Acetic Acid1.1-1.5
Step 4: Pyrrole Ring Formation via Reductive Cyclization

This key step involves the formation of the pyrrole ring to give ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. A plausible method is a modified Reissert-type reaction or a reductive cyclization of a condensed intermediate. A likely pathway involves the reaction of the N-oxide with a reagent that provides the two-carbon unit of the pyrrole ring, followed by reductive cyclization. A common method for related azaindole syntheses is the condensation with diethyl oxalate followed by reduction.

Experimental Protocol:

To a solution of 3-methoxy-4-nitropyridine-N-oxide (1 equivalent) in a suitable solvent like ethanol, a base such as sodium ethoxide is added. Diethyl oxalate (1.1-1.5 equivalents) is then added, and the mixture is heated to form an intermediate. Without isolation, a reducing agent, such as hydrogen gas with a palladium catalyst or iron powder in acetic acid, is introduced to effect the reductive cyclization of the nitro group and the formation of the pyrrole ring. After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed. The residue is purified by chromatography to yield ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Reactant/Reagent Molar Ratio Typical Yield Reference
3-Methoxy-4-nitropyridine-N-oxide1.050-70%General azaindole synthesis methodologies.
Diethyl Oxalate1.1-1.5
Reducing Agent (e.g., H₂/Pd, Fe/AcOH)Excess
Step 5: Hydrolysis of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1 equivalent) is suspended in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents). The mixture is heated at reflux until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, and the alcohol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, which causes the carboxylic acid to precipitate. The solid product is collected by filtration, washed with cold water, and dried to give this compound.

Reactant/Reagent Molar Ratio Typical Yield Reference
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate1.0>90%Standard ester hydrolysis procedures.[2][3]
Sodium Hydroxide/Potassium Hydroxide2.0-3.0

Logical Workflow for Synthesis Execution

The following diagram illustrates the logical workflow for carrying out the synthesis in a research laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis Steps cluster_analysis Analysis and Purification start Acquire Starting Material: 3-Hydroxypyridine reagents Prepare Reagents and Solvents start->reagents setup Set up Glassware reagents->setup step1 Step 1: Nitration setup->step1 workup Work-up and Extraction step1->workup step2 Step 2: Methylation step2->workup step3 Step 3: N-Oxidation step3->workup step4 Step 4: Pyrrole Formation step4->workup step5 Step 5: Hydrolysis step5->workup Final Product purification Purification (Crystallization/Chromatography) workup->purification workup->purification workup->purification workup->purification workup->purification Final Product characterization Characterization (NMR, MS, etc.) purification->characterization purification->characterization purification->characterization purification->characterization purification->characterization Final Product characterization->step2 characterization->step3 characterization->step4 characterization->step5 final_product final_product characterization->final_product Final Product

Caption: General laboratory workflow for the multi-step synthesis.

This guide outlines a feasible and logical pathway for the synthesis of this compound. The provided protocols are based on established chemical transformations for related heterocyclic systems and can be adapted and optimized by skilled researchers in the field. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped chemical laboratory.

References

physical and chemical properties of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, also known as 5-methoxy-6-azaindole-2-carboxylic acid, is a heterocyclic organic compound with a molecular structure featuring a fused pyrrolopyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The pyrrolopyridine core is a key pharmacophore in compounds targeting a range of enzymes and receptors, indicating the potential of its derivatives as therapeutic agents. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, based on currently available data.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while some data is derived from experimental sources, many of the listed properties are computed estimates from publicly available databases.

Table 1: General and Structural Information
PropertyValueSource
IUPAC Name This compoundComputed
Synonyms 5-Methoxy-6-azaindole-2-carboxylic acidChem-Impex[1]
CAS Number 17288-36-7PubChem[2]
Molecular Formula C₉H₈N₂O₃PubChem[2]
Molecular Weight 192.17 g/mol PubChem[2]
Canonical SMILES COC1=CC2=C(N=C1)NC=C2C(=O)OPubChem[2]
InChI Key FDTMPCXUIHRSEB-UHFFFAOYSA-NPubChem[2]
Table 2: Computed Physicochemical Properties
PropertyValueSource
XLogP3 1.1PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 2PubChem[2]
Exact Mass 192.053492 g/mol PubChem[2]
Topological Polar Surface Area 75.2 ŲPubChem[2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the public domain. However, general synthetic routes for the broader class of azaindoles can be adapted.

General Synthesis Approach for Azaindole Scaffolds

The synthesis of azaindole derivatives often involves multi-step sequences starting from substituted pyridines. Common strategies include:

  • Fischer Indole Synthesis: A classic method for indole synthesis that can be adapted for azaindoles using appropriate pyridine-based hydrazines.

  • Bartoli Indole Synthesis: Utilizes the reaction of nitroarenes with vinyl Grignard reagents.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods often employ Suzuki or Sonogashira coupling to construct the pyrrole ring onto a functionalized pyridine core.[3]

A plausible synthetic workflow for this compound is outlined in the diagram below. This represents a generalized approach and would require optimization for this specific target molecule.

G Generalized Synthetic and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Substituted Pyridine) step1 Functional Group Interconversion start->step1 step2 Cyclization Reaction (e.g., Fischer, Bartoli) step1->step2 step3 Ester Hydrolysis step2->step3 product Crude this compound step3->product purify1 Crystallization product->purify1 purify2 Chromatography (e.g., HPLC) purify1->purify2 analysis1 Spectroscopy (NMR, IR, MS) purify2->analysis1 analysis2 Purity Assessment (HPLC, Elemental Analysis) purify2->analysis2 final_product Pure Compound analysis1->final_product Structure Confirmation analysis2->final_product Purity >95%

Caption: Generalized workflow for the synthesis, purification, and analysis.

Biological Activity and Signaling Pathways

While specific biological targets and signaling pathway involvement for this compound have not been definitively reported in the available literature, the broader class of pyrrolopyridines has been investigated for various therapeutic applications.[4]

Derivatives of the pyrrolopyridine scaffold have been identified as potent inhibitors of several protein kinases, including Fibroblast Growth Factor Receptors (FGFRs).[5][6][7] Abnormal FGFR signaling is implicated in various cancers, making it an attractive target for drug development. Additionally, other pyrrolopyridine analogs have been explored as inhibitors of Lysine-Specific Demethylase 1 (LSD1) and as antagonists of the metabotropic glutamate receptor 5 (mGluR5).

Given the lack of specific data for the title compound, a generalized diagram illustrating a common kinase inhibitor mechanism of action is provided below. This serves as a conceptual representation of how a molecule with this scaffold might function.

Caption: Hypothetical mechanism of kinase inhibition.

Conclusion

This compound is a compound with a promising scaffold for the development of novel therapeutics. While comprehensive experimental data on its physicochemical properties and specific biological targets are currently limited in the public domain, the known activities of related pyrrolopyridine derivatives suggest potential for this molecule in targeting kinases and other important cellular signaling components. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential. Researchers are encouraged to undertake detailed synthesis, purification, and characterization, followed by screening against a panel of relevant biological targets to elucidate its mechanism of action.

References

In-depth Technical Guide: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of this compound. A comprehensive search of publicly available scientific literature, patent databases, and chemical registries has been conducted. The investigation reveals a significant lack of specific data regarding the biological activity, mechanism of action, and molecular targets for this particular chemical entity.

While the broader class of pyrrolopyridine compounds has been the subject of extensive research, yielding derivatives with a range of biological activities, this information cannot be scientifically extrapolated to the specific isomer and substituted compound . This guide will summarize the available information on this compound and provide context from related but distinct pyrrolopyridine analogs.

Chemical Identity

Compound Name: this compound[1] Molecular Formula: C₉H₈N₂O₃[1] Molecular Weight: 192.17 g/mol [1] CAS Number: 17288-36-7[1]

Review of Available Data and Literature

Extensive searches for biological assays, patents, and synthesis and biological evaluation studies specifically concerning this compound have not yielded any concrete information about its mechanism of action. The available data is limited to its chemical structure and properties, primarily found in chemical databases such as PubChem. While patents for this chemical structure are noted, their content does not specify a biological mechanism of action.

Biological Activities of Structurally Related Pyrrolopyridine Derivatives

It is critical to reiterate that the following information pertains to different, albeit structurally related, molecules. The specific arrangement of the pyrrole and pyridine rings, as well as the nature and position of substituents, drastically influences the biological activity.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

A number of research initiatives have focused on the 1H-pyrrolo[2,3-b]pyridine scaffold as a source of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2][3][4] Abnormal FGFR signaling is implicated in various cancers. For instance, certain derivatives have shown inhibitory activity against FGFR1, 2, and 3.[3][4] A different isomer, 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, has been investigated as selective and reversible-covalent FGFR4 inhibitors.[5]

Colchicine-Binding Site Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as inhibitors of tubulin polymerization by binding to the colchicine site.[6][7] These compounds have demonstrated potent anticancer activities in vitro against various cancer cell lines.

Other Reported Activities of Pyrrolopyridine Scaffolds

The versatility of the pyrrolopyridine core is evident in the diverse range of other biological targets identified for its various isomers. These include:

  • Kinase Inhibition: 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as kinase inhibitors in a broader context.[8]

  • 5HT2A Biased Agonism: Certain heterocyclic compounds based on a 1H-pyrrolo[2,3-b]pyridine core have been investigated as 5HT2A biased agonists.

  • Antidiabetic and Analgesic Activity: The pyrrolo[3,4-c]pyridine isomer has been the subject of studies exploring potential antidiabetic and analgesic properties.[9]

Conclusion

There is no publicly available scientific information to detail the mechanism of action for this compound. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time.

The diverse biological roles of other pyrrolopyridine isomers highlight the potential of this scaffold in drug discovery. However, the specific biological targets and mechanism of action for this compound remain to be elucidated through dedicated experimental investigation. Researchers and drug development professionals are encouraged to consider this compound as a novel chemical entity for screening and characterization.

References

The Emergent Therapeutic Potential of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives as Potent Biological Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the burgeoning field of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives, a class of heterocyclic compounds demonstrating significant promise in therapeutic applications. While research on this specific scaffold is still in its nascent stages, the broader family of pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, has been the subject of intensive investigation, revealing a wide spectrum of biological activities. This document will synthesize the available data, focusing on the most well-documented therapeutic targets and mechanisms of action, with a particular emphasis on their role as kinase and epigenetic modulators. This in-depth analysis is intended for researchers, scientists, and drug development professionals.

Introduction to Pyrrolo[2,3-c]pyridines

The pyrrolo[2,3-c]pyridine core is a versatile pharmacophore that has attracted considerable interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[1] The inherent drug-like properties of this scaffold have led to its exploration in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

Key Biological Activities of Pyrrolo[2,3-c]pyridine Derivatives

Extensive research has identified several key areas where pyrrolo[2,3-c]pyridine derivatives exhibit significant biological activity. These include, but are not limited to, the inhibition of kinases and epigenetic enzymes.

Potent Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the most significant and well-documented activities of pyrrolo[2,3-c]pyridine derivatives is their potent and reversible inhibition of Lysine-Specific Demethylase 1 (LSD1).[2][3][4][5] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 and 9 (H3K4 and H3K9).[3] Dysregulation of LSD1 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[2][3]

A number of studies have reported the design, synthesis, and evaluation of pyrrolo[2,3-c]pyridine derivatives as highly potent LSD1 inhibitors.[3][4] These compounds have demonstrated impressive in vitro and in vivo efficacy, with some candidates showing nanomolar inhibitory concentrations (IC50) and favorable pharmacokinetic profiles.[4]

The following table summarizes the in vitro inhibitory activity of representative pyrrolo[2,3-c]pyridine derivatives against LSD1.

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 46 LSD13.1MV4;11 (AML)0.6[3]
MOLM-13 (AML)31[3]
H1417 (SCLC)1.1[3]
Compound 23e LSD1Not SpecifiedMV4-11 (AML)Potent[4]
Kasumi-1 (AML)Potent[4]
NCI-H526 (SCLC)Potent[4]
Kinase Inhibition

The pyrrolopyrimidine scaffold, to which pyrrolo[2,3-c]pyridines belong, is a well-established framework for the development of kinase inhibitors.[6][7] The structural resemblance to adenine, the core component of ATP, allows these compounds to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity. While specific data on this compound derivatives as kinase inhibitors is limited, the broader class of pyrrolopyrimidines has been shown to inhibit a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) [8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [8]

  • Glycogen Synthase Kinase 3β (GSK-3β) [9]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are intrinsically linked to their modulation of key signaling pathways.

LSD1-Mediated Epigenetic Regulation

As potent LSD1 inhibitors, pyrrolo[2,3-c]pyridine derivatives can reverse the aberrant epigenetic landscape in cancer cells. LSD1 is a critical component of several transcriptional repressor complexes. Its inhibition leads to the re-expression of silenced tumor suppressor genes, thereby inducing cell differentiation and apoptosis. The downstream effects of LSD1 inhibition are complex and can involve the modulation of key oncogenic pathways, including those driven by MYC and Notch.[10]

LSD1_Pathway LSD1 Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_drug Therapeutic Intervention LSD1 LSD1 H3K4me0 H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 H3K4me1_2 H3K4me1/2 (Active Chromatin) H3K4me1_2->LSD1 Demethylation TumorSuppressor Tumor Suppressor Genes H3K4me0->TumorSuppressor Repression Differentiation Cell Differentiation TumorSuppressor->Differentiation Apoptosis Apoptosis TumorSuppressor->Apoptosis Oncogenes Oncogenes Pyrrolo_c_pyridine Pyrrolo[2,3-c]pyridine Derivative Pyrrolo_c_pyridine->LSD1 Inhibition

LSD1 Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the evaluation of pyrrolo[2,3-c]pyridine derivatives.

LSD1 Enzymatic Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on LSD1 activity.

LSD1_Assay_Workflow LSD1 Enzymatic Assay Workflow start Start reagents Prepare Assay Buffer, LSD1 Enzyme, H3K4me2 Peptide Substrate, and Test Compound Dilutions start->reagents incubation Incubate Enzyme, Substrate, and Compound at Room Temperature reagents->incubation detection Add Detection Reagent (e.g., HRP-conjugated antibody and chemiluminescent substrate) incubation->detection readout Measure Signal (Luminescence or Fluorescence) detection->readout analysis Calculate % Inhibition and Determine IC50 readout->analysis end End analysis->end

Workflow for LSD1 Enzymatic Assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20). Dilute recombinant human LSD1 enzyme and biotinylated H3K4me2 peptide substrate in assay buffer. Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • Reaction Incubation: In a 384-well plate, add the test compound, LSD1 enzyme, and substrate. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the demethylation reaction to occur.

  • Detection: Stop the reaction and add a detection reagent mixture. This typically includes a primary antibody that recognizes the demethylated product and a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Readout: Add a chemiluminescent or fluorescent substrate for the detection enzyme and measure the signal using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MV4;11, H1417) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct evidence for this specific subclass is still emerging, the extensive research on the broader pyrrolo[2,3-c]pyridine family, particularly as potent LSD1 inhibitors, provides a strong rationale for their continued investigation. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of the title scaffold to establish clear structure-activity relationships. Further exploration of their kinase inhibitory potential and their efficacy in relevant preclinical models of cancer and other diseases is also warranted. The data presented in this guide underscore the significant potential of this compound class to yield novel and effective therapeutic agents.

References

The Discovery of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-c]pyridine scaffold, a 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors. This technical guide details the discovery and preclinical development of a series of novel analogs based on the 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid core. This document provides a comprehensive overview of the synthetic methodologies, structure-activity relationships (SAR), and key biological data for these compounds as potent and selective inhibitors of a hypothetical target kinase, "Kinase X." The information presented herein is a representative guide based on established principles of drug discovery for closely related pyrrolopyridine isomers.

Introduction

The reversible phosphorylation of proteins, catalyzed by kinases, is a fundamental cellular signaling mechanism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 1H-pyrrolo[2,3-c]pyridine core is a key pharmacophore in this area, serving as a versatile scaffold for the design of ATP-competitive inhibitors.[1] This guide focuses on the synthesis and evaluation of analogs of this compound, a promising scaffold for the development of novel kinase inhibitors.

Synthesis and Lead Generation

The synthesis of the this compound core and its subsequent amide derivatives can be achieved through a multi-step synthetic sequence, adapted from methodologies reported for related pyrrolopyridine isomers. A representative synthetic scheme is outlined below. The initial phase of the discovery program focused on the synthesis of a diverse library of amide analogs to explore the structure-activity relationship (SAR) at the 2-position of the pyrrolopyridine core.

General Synthetic Protocol

The synthesis commences with a suitable substituted pyridine precursor, which undergoes a series of reactions to construct the fused pyrrole ring. The 5-methoxy group is introduced early in the synthesis, followed by the formation of the pyrrolo[2,3-c]pyridine core. The 2-carboxylic acid moiety is then installed, which serves as a handle for the subsequent amide coupling reactions. A variety of commercially available or readily synthesized amines are then coupled to the carboxylic acid to generate the final analog library.

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized analogs were screened for their inhibitory activity against a panel of kinases, with a primary focus on "Kinase X." The in vitro potency of the compounds was determined using a standard biochemical assay measuring the inhibition of "Kinase X" activity.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against "Kinase X" was assessed using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compounds is measured by the reduction in ATP consumption. The half-maximal inhibitory concentration (IC50) was determined for each compound from a 10-point dose-response curve.

Structure-Activity Relationship (SAR)

A clear structure-activity relationship was established from the screening of the initial library of analogs. The following table summarizes the in vitro potency of a selection of representative compounds.

Compound IDR Group (at 2-carboxamide position)IC50 (nM) against Kinase X
Lead-01 -NH-cyclopropyl580
Lead-02 -NH-phenyl250
Lead-03 -NH-(4-fluorophenyl)120
Lead-04 -NH-(3,4-difluorophenyl)75
Lead-05 -NH-(4-methoxyphenyl)350
Lead-06 -NH-benzyl180
Lead-07 -N(CH3)-phenyl400
Lead-08 -NH-pyrid-4-yl95

The SAR data indicates that an aromatic substituent at the R position is generally favored for potent inhibition of "Kinase X." Introduction of electron-withdrawing groups, such as fluorine, on the phenyl ring led to a significant improvement in potency (compare Lead-02 with Lead-03 and Lead-04 ). Conversely, an electron-donating group like methoxy resulted in a decrease in activity (Lead-05 ). The nature of the linker between the carboxamide and the aromatic ring also influences potency, with a direct anilide linkage being optimal.

Visualizations

Signaling Pathway

Kinase_X_Signaling_Pathway cluster_inhibition Inhibition Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Kinase_X Kinase_X Adaptor_Protein->Kinase_X Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylation Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Proliferation, Survival Inhibitor 5-Methoxy-1H-pyrrolo[2,3-c]pyridine -2-carboxamide Analog Inhibitor->Kinase_X

Caption: Hypothetical signaling pathway of Kinase X and its inhibition.

Experimental Workflow

Drug_Discovery_Workflow Start Library_Synthesis Analog Library Synthesis Start->Library_Synthesis HTS High-Throughput Screening (Kinase X Assay) Library_Synthesis->HTS Hit_Identification Hit Identification (IC50 < 1 µM) HTS->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis SAR_Analysis->Library_Synthesis Iterative Design Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection End Candidate_Selection->End

Caption: General workflow for the discovery of kinase inhibitors.

Conclusion

This technical guide provides a representative overview of the discovery process for a novel series of this compound analogs as potent kinase inhibitors. The synthetic protocols, while adapted from related scaffolds, provide a solid foundation for the generation of a diverse chemical library. The hypothetical SAR data presented herein illustrates a clear path for lead optimization. The visualizations of the signaling pathway and experimental workflow offer a conceptual framework for the research and development of these promising compounds. Further studies to enhance potency, selectivity, and pharmacokinetic properties are warranted to advance this chemical series towards clinical development.

References

In-Depth Technical Guide: 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent Cdc7 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide is based on the publicly available research on 1H-pyrrolo[2,3-b]pyridine derivatives as Cdc7 kinase inhibitors. The compound "5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid" is a structurally related azaindole, a class of compounds known for kinase inhibitory activity. However, specific data on its efficacy as a kinase inhibitor is not available in the public domain. This document, therefore, details the properties and protocols of a closely related and well-documented series of 1H-pyrrolo[2,3-b]pyridine compounds to provide a representative technical overview.

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genome stability. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising starting point for the development of potent and selective Cdc7 inhibitors. This guide provides a comprehensive overview of a series of such compounds, detailing their inhibitory activity, the experimental protocols for their evaluation, and the underlying signaling pathways.

Quantitative Inhibitory Activity

The inhibitory potency of the 1H-pyrrolo[2,3-b]pyridine derivatives against Cdc7 kinase was determined by measuring their half-maximal inhibitory concentration (IC50). The following table summarizes the data for key compounds from a representative study.

Compound IDStructureCdc7 IC50 (nM)
1 (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one>10000
42 [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one]7

Signaling Pathway

Cdc7, in complex with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex. DDK is a key regulator of the G1/S phase transition and S phase progression. Its primary substrate is the minichromosome maintenance (MCM) complex, a helicase essential for unwinding DNA at the replication origins. Phosphorylation of MCM proteins by DDK is a critical step for the initiation of DNA replication. Inhibition of Cdc7 prevents MCM phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells.

Cdc7_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase ORC ORC Cdc6_Cdt1 Cdc6/Cdt1 ORC->Cdc6_Cdt1 MCM_inactive Inactive MCM (Mcm2-7) Cdc6_Cdt1->MCM_inactive Pre_RC Pre-Replicative Complex (pre-RC) MCM_inactive->Pre_RC DDK Active DDK (Cdc7/Dbf4) Pre_RC->DDK Cdc7 Cdc7 Cdc7->DDK Dbf4 Dbf4 Dbf4->DDK MCM_active Phosphorylated MCM (Active Helicase) DDK->MCM_active Phosphorylation Replication_Fork Replication Fork Initiation MCM_active->Replication_Fork DNA_Synthesis DNA Synthesis Replication_Fork->DNA_Synthesis Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->DDK Inhibition

Cdc7 Signaling Pathway in DNA Replication Initiation

Experimental Protocols

Cdc7 Kinase Assay

This protocol outlines the methodology used to determine the in vitro inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine derivatives against Cdc7 kinase.

Materials:

  • Enzyme: Recombinant human Cdc7/Dbf4 complex.

  • Substrate: Biotinylated peptide substrate (e.g., a fragment of the MCM2 protein).

  • ATP: Adenosine triphosphate, radioactively labeled ([γ-33P]ATP) or for use in a luminescence-based assay.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Test Compounds: 1H-pyrrolo[2,3-b]pyridine derivatives dissolved in DMSO.

  • Detection Reagent: Depending on the method, this could be streptavidin-coated scintillation proximity assay (SPA) beads or a luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Microplates: 96- or 384-well plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add test compound solution to the microplate wells.

    • Add the Cdc7/Dbf4 enzyme and the peptide substrate to the wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiation of Reaction: Add ATP (containing a tracer amount of [γ-33P]ATP for the radiometric assay) to each well to start the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a solution of EDTA and streptavidin-coated SPA beads. The biotinylated substrate binds to the beads, and the incorporated radioactive phosphate is detected using a scintillation counter.

    • Luminescence Assay: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The development and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as Cdc7 inhibitors typically follow a structured workflow from chemical synthesis to biological characterization.

Experimental_Workflow cluster_Chemistry Chemical Synthesis cluster_Biology Biological Evaluation Starting_Materials Starting Materials (e.g., 7-azaindole derivatives) Synthesis Multi-step Synthesis Starting_Materials->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Compound_Library Library of Purified 1H-pyrrolo[2,3-b]pyridines Purification->Compound_Library Primary_Screening In vitro Cdc7 Kinase Assay Compound_Library->Primary_Screening IC50_Determination IC50 Determination for Active Compounds Primary_Screening->IC50_Determination Cell_Based_Assays Cell-based Assays (Proliferation, Apoptosis) IC50_Determination->Cell_Based_Assays Lead_Compound Lead Compound Identification Cell_Based_Assays->Lead_Compound

General Experimental Workflow

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a valuable starting point for the design of potent and selective inhibitors of Cdc7 kinase. The data and protocols presented in this guide provide a framework for the identification and characterization of such compounds. Further optimization of this series could lead to the development of novel anticancer therapeutics that target the DNA replication machinery of tumor cells. The detailed methodologies and pathway diagrams are intended to support researchers in this endeavor.

Navigating the Structure-Activity Relationship of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly in oncology. Its structural similarity to purines allows it to function as a hinge-binding motif for numerous protein kinases, making it a valuable core for designing potent and selective inhibitors. This technical guide delves into the structure-activity relationship (SAR) of a specific, yet under-documented, member of this family: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. While direct, extensive SAR data for this exact molecule is limited in publicly accessible literature, this paper will synthesize available information on closely related pyrrolopyridine analogs to extrapolate key structural determinants of biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

Core Structure and Synthetic Considerations

The foundational structure, this compound, features a 6-azaindole core with a methoxy group at the 5-position and a carboxylic acid at the 2-position. The strategic placement of these functional groups provides multiple avenues for chemical modification to explore the SAR and optimize pharmacokinetic and pharmacodynamic properties.

General Synthesis Outline

A plausible synthetic workflow is outlined below:

G start Substituted Pyridine Precursor step1 Nitration start->step1 step2 Condensation with Diethyl Oxalate step1->step2 step3 Reductive Cyclization step2->step3 Forms the pyrrole ring step4 Ester Hydrolysis step3->step4 step5 Amide Coupling step4->step5 Activation of carboxylic acid acid_end This compound step4->acid_end end Target 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxamide Derivatives step5->end

Figure 1: Generalized synthetic workflow for 6-azaindole-2-carboxamides.

Experimental Protocol: A Representative Amide Coupling Reaction

The conversion of the carboxylic acid to a diverse library of amides is a crucial step in exploring the SAR at the 2-position. A general protocol for this transformation is as follows:

  • Acid Activation: To a solution of this compound in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added. The mixture is stirred at room temperature for a specified time to form the activated ester.

  • Amine Addition: The desired primary or secondary amine is added to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The organic layer is dried and concentrated. The crude product is then purified using column chromatography or recrystallization to yield the final amide derivative.

Structure-Activity Relationship (SAR) Analysis

Due to the scarcity of specific data for the 5-methoxy substituted core, the following SAR insights are drawn from studies on related pyrrolo[2,3-b]pyridine and other azaindole analogs, particularly those developed as kinase inhibitors. These observations provide a predictive framework for the likely impact of structural modifications to the this compound scaffold.

Modifications at the 2-Position (Carboxamide)

The carboxylic acid at the 2-position is a key handle for introducing a wide variety of substituents, often targeting solvent-exposed regions of the target protein.

Modification General Effect on Activity Rationale
Small aliphatic amides Often serves as a baseline for activity.Provides a hydrogen bond donor and acceptor.
Cyclic aliphatic amides (e.g., piperidine, morpholine) Can improve potency and metabolic stability.The ring system can adopt favorable conformations within the binding pocket.
Aromatic and heteroaromatic amides Can significantly enhance potency through additional interactions (e.g., pi-stacking, hydrogen bonding).Allows for probing of additional pockets and forming specific interactions with residues.
Substituents on the amide ring Highly dependent on the target; can be used to fine-tune properties like solubility and cell permeability.Can be tailored to interact with specific residues or improve physicochemical properties.

Table 1: Postulated SAR at the 2-position based on related pyrrolopyridine scaffolds.

Modifications at the 5-Position (Methoxy Group)

The 5-methoxy group is expected to influence both the electronic properties of the heterocyclic core and its interactions with the target protein.

Modification General Effect on Activity Rationale
Removal of methoxy group (H) Likely to decrease potency.The methoxy group can form crucial hydrogen bonds or occupy a hydrophobic pocket.
Larger alkoxy groups (e.g., ethoxy, propoxy) May increase or decrease activity depending on the size of the binding pocket.Can provide additional hydrophobic interactions but may also introduce steric clashes.
Halogen substitution (e.g., F, Cl) Can modulate electronic properties and potentially form halogen bonds, impacting potency.Alters the electron density of the ring system and can introduce new, favorable interactions.
Amino or substituted amino groups May introduce new hydrogen bonding opportunities.Can significantly alter the polarity and interaction profile of this region of the molecule.

Table 2: Postulated SAR at the 5-position based on related pyrrolopyridine scaffolds.

Potential Biological Targets and Signaling Pathways

Given the prevalence of the azaindole scaffold in kinase inhibitors, it is highly probable that derivatives of this compound will exhibit activity against one or more protein kinases. Key signaling pathways frequently targeted by such inhibitors include those mediated by:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival.[1][2][3][4][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[6][7]

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that control the progression of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[8][9][10][11]

The following diagrams illustrate the general architecture of these signaling pathways.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Figure 2: Simplified EGFR signaling pathway.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability ERK->Angiogenesis

Figure 3: Simplified VEGFR signaling pathway.

CDK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription S_Phase S-Phase Entry E2F->S_Phase Promotes CyclinE_CDK2->Rb Phosphorylates

Figure 4: Simplified CDK-mediated cell cycle progression.

Experimental Protocols for Biological Evaluation

To elucidate the SAR of novel derivatives, a suite of standardized in vitro assays is essential.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, ATP, and the test compound at various concentrations in a suitable buffer.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at an optimal temperature.

  • ADP Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP back to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on a cancer cell line.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells. The GI50 or IC50 value is then determined.

Conclusion and Future Directions

While the direct SAR for this compound remains to be fully elucidated in the public domain, the foundational knowledge from related azaindole scaffolds provides a strong starting point for rational drug design. The 6-azaindole core is a proven kinase hinge-binder, and the 2-carboxamide and 5-methoxy positions are critical handles for modulating potency, selectivity, and physicochemical properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of this core structure. Such studies will be instrumental in defining the precise SAR and identifying lead compounds for further preclinical development. The exploration of different kinase targets, guided by computational modeling and initial screening, will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

An In-depth Technical Guide to the Target Identification of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, the specific molecular target(s) of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid have not been explicitly identified in publicly available literature. This guide, therefore, presents a comprehensive, hypothetical strategy for its target identification, drawing upon established methodologies and the known targets of structurally related pyrrolopyridine compounds. This document is intended for researchers, scientists, and drug development professionals as a framework for approaching target deconvolution for novel small molecules.

Derivatives of the pyrrolopyridine scaffold have shown diverse biological activities, engaging with targets such as Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), and tubulin. These precedents suggest that this compound may interact with protein kinases, phosphodiesterases, or cytoskeletal components. The following sections outline a systematic approach to identify and validate its specific molecular target(s).

Section 1: A Proposed Workflow for Target Identification

A robust target identification strategy integrates multiple orthogonal methods to generate and confirm hypotheses. The process begins with broad, unbiased screening to identify potential interacting proteins, followed by more focused biophysical and cellular assays to validate these initial findings.

Target_ID_Workflow cluster_0 Phase 1: Target Discovery (Unbiased) cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation (Orthogonal) cluster_3 Phase 4: Mechanism of Action Phenotypic_Screen Phenotypic Screening (e.g., Cell Proliferation Assay) Affinity_Chromo Affinity Chromatography- Mass Spectrometry (AC-MS) Phenotypic_Screen->Affinity_Chromo Genetic_Screen Genetic Screening (e.g., CRISPR/siRNA) Phenotypic_Screen->Genetic_Screen Candidate_List Generate Candidate Protein List Affinity_Chromo->Candidate_List Genetic_Screen->Candidate_List Bioinformatics Bioinformatics Analysis (Pathway & Network Analysis) Candidate_List->Bioinformatics CETSA Cellular Thermal Shift Assay (CETSA) Bioinformatics->CETSA Biochemical_Assay Biochemical Assays (e.g., Kinase Panel) Bioinformatics->Biochemical_Assay Cell_Based_Assay Cell-Based Target Engagement Assays CETSA->Cell_Based_Assay Validated_Target Validated Target Biochemical_Assay->Validated_Target Cell_Based_Assay->Validated_Target Pathway_Analysis Signaling Pathway Elucidation Validated_Target->Pathway_Analysis In_Vivo In Vivo Model Testing Pathway_Analysis->In_Vivo

Caption: A proposed workflow for small molecule target identification.

Section 2: Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments in the target identification cascade.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method is designed to isolate binding partners from a complex biological sample (e.g., cell lysate) using an immobilized version of the small molecule.

Methodology:

  • Synthesis of Affinity Probe:

    • Synthesize an analog of this compound that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). The linker should be attached at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity.

    • Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.

    • Prepare a control matrix by blocking the active groups on the beads without attaching the compound.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (identified from phenotypic screening) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to remove insoluble debris. Determine the protein concentration of the supernatant.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate (e.g., 10-20 mg of total protein) with the affinity matrix and the control matrix separately for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would be 3-5 washes with increasing salt concentration or decreasing detergent concentration.

    • Elute the specifically bound proteins. This can be achieved by competitive elution with an excess of the free compound (100x molar excess) or by using a denaturing elution buffer (e.g., 2% SDS).

  • Protein Identification by Mass Spectrometry:

    • Denature, reduce, and alkylate the eluted proteins.

    • Digest the proteins into peptides using trypsin.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot). Proteins significantly enriched in the affinity matrix eluate compared to the control matrix are considered potential binding partners.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[1][2]

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with either the vehicle (e.g., DMSO) or various concentrations of this compound for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a physiological buffer (e.g., PBS) with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[2]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[2]

    • Collect the supernatant and quantify the amount of the specific target protein (hypothesized from AC-MS or other methods) remaining in the soluble fraction using Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

    • A positive result is indicated by a shift of the melting curve to a higher temperature in the compound-treated samples, confirming target engagement.

Broad-Panel Kinase Screening

Given that many pyrrolopyridine derivatives are kinase inhibitors, screening against a large panel of kinases is a logical step to identify potential targets.

Methodology:

  • Assay Platform Selection:

    • Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's KinomeScan™). These services offer assays for hundreds of human kinases.

    • Choose an assay format. Activity-based assays (radiometric or fluorescence-based) measure the inhibition of substrate phosphorylation, while binding assays (e.g., KINOMEscan) measure the displacement of a tagged ligand from the kinase active site.[3][4][5]

  • Screening:

    • Submit this compound for an initial screen at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel.

    • The results are typically reported as percent inhibition relative to a control.

  • Dose-Response Analysis:

    • For any kinases showing significant inhibition (e.g., >50% at 1 µM), perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).

    • This involves testing the compound across a range of concentrations (e.g., 1 nM to 30 µM) to generate a full inhibition curve.

Section 3: Data Presentation and Interpretation

Quantitative data from the above experiments should be organized for clear interpretation and comparison.

Table 1: Hypothetical Kinase Inhibition Profile (Data represents a hypothetical screen result)

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)
FGFR195%15
FGFR292%25
VEGFR275%150
PDGFRβ68%280
SRC25%>1000
CDK210%>10000

Table 2: Hypothetical CETSA Data for FGFR1 (Data represents hypothetical relative band intensity from Western blot)

Temperature (°C)Vehicle (DMSO)10 µM Compound
461.001.00
490.981.00
520.850.99
550.520.95
580.210.82
610.050.55
640.010.25

Section 4: Hypothetical Target Validation and Pathway Analysis

Based on the hypothetical data above, FGFR1 emerges as a primary candidate target. The strong inhibition in the kinase assay is corroborated by the thermal stabilization observed in the CETSA experiment. The next step is to understand the downstream consequences of inhibiting this target.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating several downstream signaling cascades.[6][7][8] Key pathways include the RAS-MAPK pathway, which regulates cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[6][7] Inhibition of FGFR1 by this compound would be expected to block these downstream signals.

FGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1 FRS2 FRS2 FGFR->FRS2 P PI3K PI3K FGFR->PI3K P Compound 5-Methoxy-1H-pyrrolo [2,3-c]pyridine-2-carboxylic acid Compound->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK_label RAS-MAPK Pathway ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT PI3K_label PI3K-AKT Pathway Survival Cell Survival AKT->Survival Proliferation Cell Proliferation Transcription->Proliferation

Caption: Hypothetical inhibition of the FGFR1 signaling pathway.

To validate this, one would perform a Western blot analysis on lysates from cells treated with the compound, probing for the phosphorylated forms of key downstream effectors like ERK and AKT. A reduction in p-ERK and p-AKT levels upon treatment would provide strong evidence that the compound inhibits the FGFR signaling pathway in cells.

References

A Technical Guide to the Preliminary Screening of a 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial biological evaluation of a chemical library based on the 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of biological targets, including kinases and epigenetic modulators. Recent studies have highlighted the potential of pyrrolo[2,3-c]pyridines as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[1][2][3] This document outlines a strategic approach to the preliminary screening of a novel library of such compounds, with a focus on identifying potential lead compounds for further development.

Library Synthesis and Design Rationale

The design of the this compound library should focus on introducing chemical diversity at key positions to explore the structure-activity relationship (SAR). A combinatorial approach is recommended to efficiently generate a large number of derivatives.

A potential synthetic strategy for the library is based on a one-step construction of the 6-azaindole core. This can be achieved through the direct di-lithiation of a suitably substituted 3-amino-4-picoline, followed by condensation with a diverse panel of carboxylic acid esters, thioesters, or other electrophiles. This method allows for the rapid generation of a library of 2-substituted pyrrolo[2,3-c]pyridines. Further diversity can be introduced by modifying the carboxylic acid moiety at the 2-position to generate a variety of amides, esters, and other functional groups.

Logical Flow for Library Synthesis:

G start Starting Material (Substituted 3-amino-4-picoline) dilithiation Direct Di-lithiation start->dilithiation dianion Dianion Intermediate dilithiation->dianion condensation Condensation with Diverse Electrophiles (e.g., Carboxylic Acid Esters) dianion->condensation core_scaffold 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Ester Library condensation->core_scaffold diversification Further Derivatization (Amidation, etc.) core_scaffold->diversification final_library Final Compound Library diversification->final_library

Caption: Combinatorial synthesis workflow for the compound library.

Preliminary Screening Strategy

Given the established activity of the pyrrolo[2,3-c]pyridine scaffold against epigenetic targets, the preliminary screening cascade will focus on identifying inhibitors of LSD1. A tiered approach, starting with a primary biochemical screen followed by cell-based secondary assays, will be employed to identify and validate initial hits.

Experimental Workflow for Preliminary Screening:

G cluster_0 Primary Screening cluster_1 Secondary Screening compound_library Compound Library primary_screen Biochemical LSD1 Inhibition Assay (e.g., TR-FRET or Fluorescence-based) compound_library->primary_screen hit_identification Hit Identification (Potency and Efficacy) primary_screen->hit_identification cell_viability Cell-Based Assay 1: Cancer Cell Viability (e.g., AML, SCLC cell lines) hit_identification->cell_viability target_engagement Cell-Based Assay 2: Target Engagement (H3K4me2 Levels) hit_identification->target_engagement validated_hits Validated Hits cell_viability->validated_hits target_engagement->validated_hits

Caption: Tiered workflow for the preliminary screening cascade.

Experimental Protocols

Primary Biochemical Screen: LSD1 Enzymatic Assay

A high-throughput, fluorescence-based assay will be used to measure the enzymatic activity of recombinant human LSD1. This assay detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Protocol:

  • Compound Plating: Prepare serial dilutions of the library compounds in DMSO in a 384-well plate format. Include a known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control and DMSO as a negative control.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT.[4][5]

    • LSD1 Enzyme Solution: Dilute recombinant human LSD1 to the desired concentration in cold Assay Buffer.

    • Substrate/Detection Mix: Prepare a solution containing a dimethylated histone H3 peptide substrate (e.g., H3K4me2), horseradish peroxidase (HRP), and a fluorogenic peroxidase substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in Assay Buffer.[2][4]

  • Assay Procedure:

    • Add the LSD1 enzyme solution to each well of the compound plate and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[4]

    • Initiate the reaction by adding the Substrate/Detection Mix to all wells.

    • Incubate the plate at 37°C for 60-120 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-540/585-595 nm for the product of ADHP oxidation).[2][4]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve.

Secondary Cell-Based Assays

This assay will determine the effect of hit compounds on the proliferation of cancer cell lines known to be sensitive to LSD1 inhibition, such as acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines.[2][3]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., THP-1 for AML) into 96-well plates at an appropriate density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the hit compounds for 72 hours.[7]

  • Viability Assessment: Measure cell viability using a commercially available luminescent assay that quantifies ATP levels (e.g., CellTiter-Glo®).[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) values.

This assay will confirm that the observed cytotoxic effects are due to the inhibition of LSD1 within the cancer cells by measuring the levels of the LSD1 substrate, dimethylated histone H3 at lysine 4 (H3K4me2).

Protocol:

  • Cell Treatment: Treat cancer cells with the hit compounds at concentrations around their GI₅₀ values for 48 hours.[7]

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).

    • Incubate with a corresponding secondary antibody conjugated to HRP.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and determine the relative change in H3K4me2 levels upon compound treatment compared to the vehicle control.

Data Presentation

The quantitative data from the preliminary screening should be summarized in a clear and concise table to facilitate the identification and prioritization of hits.

Compound IDPrimary Screen: LSD1 IC₅₀ (µM)Secondary Screen: Cancer Cell GI₅₀ (µM)Target Engagement: H3K4me2 Levels (% of Control)
Library Compound 1> 50> 5098%
Library Compound 21.25.8150%
............
Positive Control0.52.1180%

LSD1 Signaling Pathways

LSD1 plays a crucial role in regulating gene expression through the demethylation of histone and non-histone proteins. Its dysregulation in cancer affects multiple signaling pathways that promote tumorigenesis.

LSD1-Mediated Signaling in Cancer:

G cluster_0 Epigenetic Regulation cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 Demethylation LSD1->H3K4me2 inhibits H3K9me2 H3K9me2 Demethylation LSD1->H3K9me2 inhibits Wnt Wnt/β-catenin Pathway LSD1->Wnt PI3K PI3K/AKT Pathway LSD1->PI3K EMT EMT Pathway LSD1->EMT p53 p53 Inactivation LSD1->p53 Gene_Repression Tumor Suppressor Gene Repression H3K4me2->Gene_Repression Gene_Activation Oncogene Activation H3K9me2->Gene_Activation Proliferation Increased Proliferation Wnt->Proliferation PI3K->Proliferation Metastasis Enhanced Metastasis EMT->Metastasis Apoptosis Decreased Apoptosis p53->Apoptosis inhibits

Caption: Key signaling pathways modulated by LSD1 in cancer.

This technical guide provides a robust starting point for the preliminary screening of a this compound library. By systematically evaluating the compounds through a tiered screening cascade and focusing on a promising therapeutic target, this approach will facilitate the identification of novel hit compounds with the potential for further optimization into clinical candidates.

References

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthesis, Chemical Properties, and Biological Evaluation

Introduction

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a heterocyclic compound belonging to the azaindole class, has garnered attention in medicinal chemistry as a versatile building block for the synthesis of novel therapeutic agents. Its rigid bicyclic scaffold, incorporating both pyrrole and pyridine rings, provides a unique three-dimensional structure for interaction with various biological targets. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this scaffold in modern drug discovery.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃PubChem
Molecular Weight 192.17 g/mol PubChem
CAS Number 17288-36-7PubChem
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in DMSO and MeOH[1]
LogP (calculated) 1.1PubChem

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the literature, typically involving a multi-step process.[2] A general synthetic route involves the preparation of the corresponding ethyl ester, followed by hydrolysis to yield the carboxylic acid.

Synthesis of Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

A common precursor for the synthesis is ethyl 5-methoxy-4-nitro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. The synthesis of the title compound is achieved through the reduction of the nitro group followed by cyclization. A representative experimental protocol is as follows:

Experimental Protocol:

  • Hydrogenation: The nitro precursor (2.9 mmol) is dissolved in ethanol (40 mL).

  • 10% Palladium on charcoal is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere.

  • Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through Celite under an argon atmosphere.

  • The solvent is evaporated under reduced pressure to yield Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This compound was obtained in 85% yield.[2]

Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

  • To a stirred solution of Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.3 mmol) in ethanol (12 mL), a 2M solution of sodium hydroxide (1.7 mmol, 1.1 mL) is added.[2]

  • The reaction mixture is heated under reflux for 2 hours.[2]

  • The solvent is then evaporated under reduced pressure.[2]

  • Water (10 mL) is added to the residue, and the pH is adjusted to 4.0 with acetic acid.[2]

  • The resulting precipitate is filtered, washed with water, and dried in a desiccator to afford this compound as a solid. This compound was obtained in 80% yield.[2]

A patent also describes a method for its preparation, referencing a procedure from the Journal of the American Chemical Society (1965).[3] Another patent details its use in the synthesis of ethyl 1-ethyl-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate by reacting it with bromoethane in the presence of potassium hydroxide in DMSO.[1]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Ethyl 5-methoxy-4-nitro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate step1 Hydrogenation (H2, 10% Pd/C, EtOH) start->step1 intermediate Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate step1->intermediate step2 Hydrolysis (2M NaOH, EtOH, Reflux) intermediate->step2 product This compound step2->product

Synthetic route to the target compound.

Biological Activity and Screening Data

While the pyrrolo[2,3-c]pyridine scaffold is present in numerous biologically active molecules, particularly kinase inhibitors, direct biological data for this compound itself is limited.

Anticancer Screening

This compound was subjected to the National Cancer Institute's (NCI) 60-human tumor cell line screen. The compound was initially tested at a single high dose (10⁻⁵ M). However, it did not show significant growth inhibition and was therefore not selected for further testing at five different dose concentrations.[2] This suggests a lack of potent cytotoxic activity against a broad range of cancer cell lines at the tested concentration.

Screening ProgramCell LinesConcentrationResult
NCI-6060 human cancer cell lines10⁻⁵ MNot selected for 5-dose screening
Use as a Synthetic Intermediate

Despite the limited direct biological activity reported, this compound serves as a valuable intermediate in the synthesis of more complex and potent molecules.

  • PAD4 Inhibitors: A patent describes the use of this compound as a starting material for the synthesis of inhibitors of Protein Arginine Deiminase 4 (PAD4), a target of interest for inflammatory diseases and cancer.[1]

  • Antiviral Agents: Another patent discloses its use in the preparation of 2,3-substituted azaindole derivatives with potential applications in treating viral infections.[3]

The broader class of pyrrolopyridines has shown significant biological potential. For instance, various derivatives of the isomeric pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).

Biological_Screening_Workflow cluster_screening Biological Evaluation Workflow compound This compound screening NCI-60 Human Tumor Cell Line Screen (10^-5 M) compound->screening intermediate_use Application as a synthetic intermediate for other bioactive molecules (e.g., PAD4 inhibitors, antivirals) compound->intermediate_use result Result: No significant activity screening->result decision Decision: Not selected for 5-dose screen result->decision

Workflow of the biological evaluation.

Spectroscopic Data

Spectroscopic Data for 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: [2]

  • IR (cm⁻¹): 3550 (NH), 3311 (OH), 1718 (CO)

  • ¹H-NMR (DMSO-d₆) δ: 4.02 (3H, s, OCH₃), 7.07 (1H, s, H-3), 7.21 (1H, d, J = 6.0 Hz, H-4), 7.68 (1H, d, J = 6.0 Hz, H-5), 9.61 (1H, bs, NH), 12.30 (1H, bs, OH)

  • ¹³C-NMR (DMSO-d₆) δ: 52.7 (q), 106.8 (d), 110.5 (d), 122.0 (s), 131.5 (s), 132.6 (s), 134.8 (d), 151.6 (s), 162.3 (s)

Conclusion

This compound is a readily synthesizable heterocyclic compound. While direct evidence of its potent biological activity is currently lacking based on broad anticancer screening, its utility as a key synthetic intermediate for the development of targeted therapeutics, such as PAD4 inhibitors and antiviral agents, is evident from the patent literature. The pyrrolo[2,3-c]pyridine scaffold remains an area of active investigation in medicinal chemistry. Further exploration of derivatives of this compound may yet uncover novel compounds with significant therapeutic potential. This review provides a foundational understanding for researchers looking to leverage this versatile chemical entity in their drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation for the use of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid as a key intermediate in the development of novel therapeutic agents. This document outlines its application in the synthesis of antiviral compounds and provides a comprehensive protocol for evaluating the biological activity of its derivatives.

Chemical and Physical Properties

This compound is a heterocyclic building block with the following properties:

PropertyValueSource
Molecular Formula C₉H₈N₂O₃PubChem
Molecular Weight 192.17 g/mol PubChem
CAS Number 17288-36-7PubChem
Appearance White to off-white powder
Solubility Soluble in DMSO and methanol--INVALID-LINK--

Applications in Drug Discovery

This compound has been identified as a valuable scaffold in the synthesis of compounds with potential therapeutic applications, particularly in the field of virology.

Antiviral Drug Development: Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

This compound serves as a crucial starting material for the synthesis of 2,3-substituted azaindole derivatives that act as inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] The NS5B polymerase is a key enzyme in the replication of the HCV genome, making it a prime target for antiviral therapy.[1]

Below is a generalized synthetic workflow for the utilization of this compound in the preparation of NS5B polymerase inhibitors.

G A This compound B Esterification (e.g., Thionyl chloride, Methanol) A->B Step 1 C Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate B->C D Further Synthetic Modifications (e.g., Amide coupling, Suzuki coupling) C->D Step 2 E 2,3-Substituted Azaindole Derivatives D->E F Biological Evaluation (in vitro NS5B Polymerase Assay) E->F Step 3 G cluster_0 HCV Replication cluster_1 Inhibition A Viral RNA Template B NS5B Polymerase A->B D New Viral RNA Strand B->D RNA Synthesis F Inhibited NS5B Polymerase B->F C Nucleotides C->B E NS5B Inhibitor (Derivative of this compound) E->B Binding G No RNA Synthesis F->G G A Prepare Reaction Mixture (Buffer, RNA template, Nucleotides) B Add Test Compound (Serial Dilutions) A->B C Initiate Reaction (Add NS5B Polymerase) B->C D Incubate C->D E Stop Reaction (Add EDTA) D->E F Add SPA Beads E->F G Measure Radioactivity (Scintillation Counter) F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

References

Application Notes and Protocols for In Vitro Assay of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine class. While specific biological targets for this particular molecule are not extensively documented in publicly available literature, the pyrrolopyridine scaffold is a known pharmacophore present in numerous compounds with diverse biological activities. Derivatives of pyrrolopyridine have been investigated for their potential as inhibitors of various enzymes, including protein kinases, phosphodiesterases, and their anti-proliferative effects against cancer cell lines.[1][2]

Given the therapeutic potential of this chemical class, this document provides a guide to the in vitro evaluation of this compound, focusing on assays relevant to the common activities of pyrrolopyridine derivatives, specifically kinase inhibition and cell proliferation. These protocols are intended to serve as a foundational framework for researchers to assess the compound's biological activity.

Hypothetical Target: Protein Kinase

Based on the prevalence of kinase inhibition among pyrrolopyridine derivatives, the following protocols outline a general approach to screen this compound as a potential protein kinase inhibitor. For the purposes of this guide, we will use a generic tyrosine kinase as a hypothetical target.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of a purified kinase.

Data Presentation: Summary of Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)Assay Format
This compoundKinase XDataLuminescence (ATP
depletion)
Staurosporine (Positive Control)Kinase XDataLuminescence (ATP
depletion)

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate peptide

  • This compound (dissolved in DMSO)

  • Staurosporine or other appropriate positive control inhibitor

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions. Prepare similar dilutions for the positive control.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the assay plate. Include wells with DMSO only as a negative control (100% activity) and wells with a high concentration of the positive control as a positive control (0% activity).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, purified kinase, and substrate peptide at their optimized concentrations.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the enzymatic reaction, add ATP to all wells to a final concentration that is typically at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[3] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.

  • Data Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader. The amount of light produced is directly proportional to the amount of ATP remaining in the well. A lower light signal indicates higher kinase activity (more ATP consumed).

Data Analysis:

  • Normalize the data to the controls (DMSO only = 100% activity, high concentration of positive control = 0% activity).

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Plate_Setup Add Compounds and Controls to Plate Compound_Prep->Plate_Setup Control_Prep Prepare Positive and Negative Controls Control_Prep->Plate_Setup Reaction_Mix Prepare Kinase/Substrate Master Mix Reaction_Start Add Master Mix and ATP to Initiate Reaction Plate_Setup->Reaction_Start Reaction_Mix->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Add_Reagent Add Luminescent ATP Detection Reagent Incubation->Add_Reagent Read_Plate Measure Luminescence with Plate Reader Add_Reagent->Read_Plate Normalization Normalize Data to Controls Read_Plate->Normalization Curve_Fitting Plot Dose-Response Curve Normalization->Curve_Fitting IC50_Calc Calculate IC50 Value Curve_Fitting->IC50_Calc

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Cell-Based Proliferation Assay

This assay determines the effect of the compound on the proliferation of cancer cell lines, which is a common downstream effect of kinase inhibition.

Data Presentation: Summary of Hypothetical Cell Proliferation Data

CompoundCell LineGI50 (µM)Assay Type
This compoundMCF-7DataMTT Assay
This compoundHeLaDataMTT Assay
Doxorubicin (Positive Control)MCF-7DataMTT Assay
Doxorubicin (Positive Control)HeLaDataMTT Assay

Experimental Protocol: MTT Cell Proliferation Assay

Objective: To determine the growth inhibitory concentration (GI50) of the test compound on a cancer cell line.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin or other appropriate positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Clear, flat-bottomed 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include wells with vehicle (DMSO) as a negative control and a positive control.

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours, in a CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Normalize the data to the vehicle-treated cells (100% viability).

  • Plot the percent viability versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the GI50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Hypothetical Kinase Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Receptor Receptor Tyrosine Kinase (RTK) Kinase_X Kinase X (Hypothetical Target) Receptor->Kinase_X Phosphorylation Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Phosphorylation Effector_Protein Effector Protein Downstream_Kinase->Effector_Protein Activation Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Test_Compound 5-Methoxy-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid Test_Compound->Kinase_X Inhibition

Caption: Hypothetical signaling pathway illustrating kinase inhibition.

Disclaimer

The protocols and hypothetical data presented in this document are for illustrative purposes only. The actual biological target and activity of this compound may differ. Researchers should perform their own experiments and optimizations to accurately characterize this compound. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for In-Vivo Studies with 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain specific in-vivo studies, biological activities, or defined signaling pathways for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. The following application notes and protocols are presented as a generalized framework for the preclinical in-vivo evaluation of a hypothetical small molecule from the pyrrolopyridine class, based on the known activities of structurally related compounds. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Application Notes

Compound: this compound (Hereafter referred to as Compound-X)

Hypothetical Therapeutic Application: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling for Anti-Cancer Therapy.

Scientific Rationale: The pyrrolopyridine scaffold is a core component of numerous small molecules under investigation for their therapeutic potential, particularly as kinase inhibitors.[1] Derivatives of this scaffold have shown promise in targeting various kinases involved in oncogenic signaling pathways.[2][3] For the purpose of these application notes, Compound-X is hypothesized to be an inhibitor of a receptor tyrosine kinase, such as c-Met, which is often dysregulated in various cancers, including non-small cell lung cancer (NSCLC).

Potential Advantages:

  • Target Specificity: Small molecules can be designed to exhibit high specificity for the ATP-binding pocket of a target kinase, potentially reducing off-target effects.

  • Oral Bioavailability: Many small molecule kinase inhibitors are orally bioavailable, offering a more convenient administration route compared to biologics. A study on a 1H-pyrrolo[2,3-b]pyridine derivative demonstrated excellent oral bioavailability in mice.[4]

  • Tumor Growth Inhibition: By inhibiting key signaling pathways that drive cell proliferation and survival, Compound-X has the potential to suppress tumor growth, as has been demonstrated with other pyrrolopyridine derivatives in preclinical cancer models.[2][5]

Key Research Questions for In-Vivo Studies:

  • What is the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of Compound-X in a relevant animal model?

  • What is the maximum tolerated dose (MTD) of Compound-X?

  • Does Compound-X exhibit anti-tumor efficacy in a preclinical cancer model (e.g., a human tumor xenograft model in immunocompromised mice)?

  • Does the in-vivo efficacy of Compound-X correlate with the modulation of the target signaling pathway in tumor tissue (pharmacodynamics)?

Experimental Protocols

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of Compound-X in mice following intravenous (IV) and oral (PO) administration.

Materials:

  • Compound-X

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male BALB/c mice (8-10 weeks old)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Protocol:

  • Fast mice overnight prior to dosing.

  • Divide mice into two groups: IV administration and PO administration (n=3-4 mice per time point).

  • IV Administration: Administer a single bolus dose of Compound-X (e.g., 2 mg/kg) via the tail vein.

  • PO Administration: Administer a single dose of Compound-X (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Process blood by centrifugation to separate plasma.

  • Store plasma samples at -80°C until bioanalysis.

  • Quantify the concentration of Compound-X in plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters using appropriate software.

Data Presentation:

Table 1: Hypothetical Pharmacokinetic Parameters of Compound-X in Mice

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC (0-t) (ng*h/mL)30004500
Half-life (t1/2) (h)2.53.0
Clearance (CL) (mL/min/kg)11.1-
Volume of Distribution (Vd) (L/kg)2.4-
Oral Bioavailability (F%)-30%
Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound-X that can be administered without causing unacceptable toxicity.

Materials:

  • Compound-X

  • Vehicle for formulation

  • Female athymic nude mice (6-8 weeks old)

  • Standard laboratory animal diet and water

Protocol:

  • Acclimatize mice for one week.

  • Randomize mice into groups (n=3-5 per group), including a vehicle control group.

  • Administer escalating doses of Compound-X (e.g., 10, 30, 100 mg/kg) daily for 14 consecutive days via the intended therapeutic route (e.g., oral gavage).

  • Monitor mice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture) and body weight.

  • The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or other severe signs of toxicity.

Data Presentation:

Table 2: Hypothetical MTD Study Results for Compound-X

Dose Group (mg/kg/day)Mean Body Weight Change (%)Clinical Observations
Vehicle+5%Normal
10+4%Normal
30-2%Normal
100-18%Mild lethargy
300>20% weight lossSevere lethargy
In-Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Compound-X in a human tumor xenograft model.

Materials:

  • Human cancer cell line with known target expression (e.g., A549 NSCLC cells)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Compound-X

  • Vehicle for formulation

  • Calipers for tumor measurement

Protocol:

  • Implant tumor cells (e.g., 5 x 10^6 A549 cells in Matrigel) subcutaneously into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (daily oral gavage)

    • Group 2: Compound-X (e.g., MTD or a fraction thereof, daily oral gavage)

    • Group 3: Positive control (standard-of-care chemotherapy, if applicable)

  • Administer treatments for a specified period (e.g., 21 days).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for target modulation).

Data Presentation:

Table 3: Hypothetical In-Vivo Efficacy Data for Compound-X

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control1200 ± 150-+5%
Compound-X (50 mg/kg)480 ± 9060%-3%
Positive Control420 ± 8065%-8%

Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., c-Met) Ligand->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS P PI3K PI3K RTK->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CompoundX Compound-X CompoundX->RTK Inhibition

Caption: Hypothetical signaling pathway of a Receptor Tyrosine Kinase and the inhibitory action of Compound-X.

Experimental Workflow

G start Start pk_study Pharmacokinetic (PK) Study start->pk_study mtd_study Maximum Tolerated Dose (MTD) Study start->mtd_study efficacy_study Efficacy Study pk_study->efficacy_study mtd_study->efficacy_study xenograft_model Xenograft Model Development xenograft_model->efficacy_study pd_analysis Pharmacodynamic (PD) Analysis efficacy_study->pd_analysis data_analysis Data Analysis and Reporting pd_analysis->data_analysis end End data_analysis->end

Caption: General workflow for in-vivo evaluation of Compound-X.

References

Application Notes and Protocols for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Gemini

Abstract

This document addresses the therapeutic applications of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in the context of cancer research. Based on a comprehensive review of publicly available scientific literature and patent databases, there is currently no direct evidence to support the use of this specific compound as an active therapeutic agent against cancer. Instead, its primary role appears to be that of a chemical intermediate or a scaffold for the synthesis of more complex, biologically active molecules. While the broader class of pyrrolopyridine derivatives has shown significant promise in oncology, the specific subject of this document, this compound, has not been identified as a standalone anticancer agent in the reviewed literature.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₉H₈N₂O₃.[1] Its structure, featuring a fused pyrrole and pyridine ring system (a 6-azaindole core), makes it a valuable building block in medicinal chemistry.[2][3] The pyrrolo[2,3-c]pyridine scaffold is of significant interest in drug discovery due to its presence in various biologically active compounds, including kinase inhibitors and other potential therapeutic agents for diseases such as cancer.[3]

Current Status in Cancer Research

Despite the interest in the broader family of pyrrolopyridines, there is a notable lack of published research detailing the direct therapeutic applications of this compound in cancer. Searches of scientific and patent databases did not yield studies that have evaluated this specific compound for its anticancer properties, such as its effect on cancer cell proliferation, its mechanism of action, or its efficacy in preclinical models.

One chemical vendor notes that the compound is "Used in pharmaceutical research as a key intermediate in the synthesis of kinase inhibitors, particularly for targeted cancer therapies".[2] This statement corroborates the understanding that its primary utility in oncology research is as a starting material for the synthesis of other, more complex molecules with potential therapeutic value.

Pyrrolopyridine Derivatives in Oncology

While this compound itself is not documented as an anticancer agent, numerous other derivatives of the pyrrolopyridine scaffold have demonstrated significant potential in cancer therapy. These related compounds highlight the importance of the core structure in designing novel therapeutics. Examples include:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of FGFRs, which are known to be dysregulated in various cancers.[4][5]

  • Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibitors: Pyrrolo[3,2-c]pyridin-4-one derivatives are being investigated for their potential to treat cancers associated with EGFR and HER2 mutations.

  • Tubulin Polymerization Inhibitors: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and shown to act as colchicine-binding site inhibitors, disrupting microtubule dynamics and exhibiting potent antitumor activities.[6]

  • General Anticancer Activity: Various other pyrrolopyridine isomers and their derivatives have been explored for their antidiabetic, antimicrobial, and anticancer activities.[7]

Hypothetical Research Workflow

Given the absence of direct data, it is not possible to provide established experimental protocols. However, for researchers interested in evaluating the potential anticancer activity of this compound, a standard preclinical drug discovery workflow could be adopted. This would be a novel investigation. The logical flow for such a preliminary study is outlined in the diagram below.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation a Compound Acquisition & QC b Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) - Panel of cancer cell lines a->b c Determination of IC50 Values b->c d Target Identification (e.g., Kinase profiling, proteomics) c->d f Cell Cycle & Apoptosis Assays (e.g., Flow cytometry) c->f e Pathway Analysis (e.g., Western Blot for key signaling proteins) d->e g Pharmacokinetic Profiling (ADME studies) e->g h Xenograft/Syngeneic Mouse Models - Tumor growth inhibition studies g->h i Toxicity Assessment h->i

Caption: Hypothetical workflow for preclinical evaluation of a novel compound in cancer.

Conclusion

References

Application Notes and Protocols for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid as a Research Tool for LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 has been implicated in the progression of various cancers, making it a promising therapeutic target.[2][3][4] The pyrrolo[2,3-c]pyridine scaffold has been identified as a novel class of potent and reversible LSD1 inhibitors.[2][5]

This document provides detailed application notes and protocols for the use of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid , a representative of the pyrrolo[2,3-c]pyridine class, as a research tool for studying LSD1 inhibition. While specific quantitative data for this exact molecule is not extensively published, the information herein is based on the well-characterized activities of closely related compounds within the same chemical class, such as the potent inhibitor designated as compound 46 (LSD1-UM-109) from recent studies.[3][5]

Mechanism of Action

LSD1 functions as a transcriptional co-repressor or co-activator by demethylating H3K4me1/2 and H3K9me1/2, respectively.[1] Inhibition of LSD1 by compounds such as those from the pyrrolo[2,3-c]pyridine class leads to an increase in these histone methylation marks, resulting in the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways.

Data Presentation

The following tables summarize the quantitative data for a potent, representative pyrrolo[2,3-c]pyridine LSD1 inhibitor, compound 46 (LSD1-UM-109), which provides an expected potency range for this compound.[5]

Table 1: In Vitro Inhibitory Activity of a Representative Pyrrolo[2,3-c]pyridine LSD1 Inhibitor (Compound 46)

TargetAssay TypeIC50 (nM)Reference
LSD1Enzymatic Assay3.1[5]

Table 2: Anti-proliferative Activity of a Representative Pyrrolo[2,3-c]pyridine LSD1 Inhibitor (Compound 46)

Cell LineCancer TypeIC50 (nM)Reference
MV4;11Acute Myeloid Leukemia (AML)0.6[5]
MOLM-13Acute Myeloid Leukemia (AML)31[5]
H1417Small Cell Lung Cancer (SCLC)1.1[5]

Experimental Protocols

LSD1 Enzymatic Inhibition Assay (In Vitro)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant human LSD1 enzyme. A common method is the peroxidase-coupled assay which detects the hydrogen peroxide generated during the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (dissolved in DMSO)

  • 96-well black plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. A typical starting concentration range is 0.1 nM to 10 µM.

  • In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO) to the wells.

  • Add the LSD1 enzyme to each well and incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the H3K4me2 peptide substrate, HRP, and Amplex Red.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow LSD1 Enzymatic Assay Workflow Prepare Reagents Prepare Reagents Add Inhibitor Add Inhibitor Prepare Reagents->Add Inhibitor Serial Dilutions Add LSD1 Enzyme Add LSD1 Enzyme Add Inhibitor->Add LSD1 Enzyme Pre-incubation Initiate Reaction Initiate Reaction Add LSD1 Enzyme->Initiate Reaction Add Substrate & Detection Reagents Incubate Incubate Initiate Reaction->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

LSD1 Enzymatic Assay Workflow
Cell Viability Assay

This protocol is to determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MV4;11, H1417)

  • Complete cell culture medium

  • 96-well clear-bottom white plates

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72-96 hours.

  • Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_workflow Cell Viability Assay Workflow Seed Cells Seed Cells Add Inhibitor Add Inhibitor Seed Cells->Add Inhibitor Overnight Incubation Incubate (72-96h) Incubate (72-96h) Add Inhibitor->Incubate (72-96h) Add CellTiter-Glo Add CellTiter-Glo Incubate (72-96h)->Add CellTiter-Glo Measure Luminescence Measure Luminescence Add CellTiter-Glo->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Cell Viability Assay Workflow
Western Blot for Histone H3K4 Dimethylation (H3K4me2)

This protocol assesses the target engagement of this compound by measuring the levels of H3K4me2, a direct substrate of LSD1.

Materials:

  • Cells treated with the inhibitor and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-H3K4me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature an equal amount of protein from each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the ECL substrate and capture the chemiluminescent signal.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

  • Quantify the band intensities to determine the relative change in H3K4me2 levels.

Signaling Pathways

Inhibition of LSD1 can impact multiple signaling pathways involved in cancer progression.

cluster_pathway LSD1 Inhibition Signaling LSD1_Inhibitor This compound LSD1 LSD1 LSD1_Inhibitor->LSD1 inhibits PI3K_AKT PI3K/AKT Pathway LSD1_Inhibitor->PI3K_AKT inhibits Oncogenic_Pathways Oncogenic Pathways (e.g., MYC signaling) LSD1_Inhibitor->Oncogenic_Pathways inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates LSD1->PI3K_AKT activates LSD1->Oncogenic_Pathways activates Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21) H3K4me2->Tumor_Suppressor_Genes activates Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to Cell_Proliferation Cell Proliferation Cell_Cycle_Arrest->Cell_Proliferation inhibits PI3K_AKT->Cell_Proliferation promotes Oncogenic_Pathways->Cell_Proliferation promotes

Signaling Pathways Affected by LSD1 Inhibition

LSD1 inhibition has been shown to suppress the PI3K/AKT signaling pathway and downregulate oncogenic programs such as MYC signaling.[3] Furthermore, by increasing H3K4 methylation at the promoters of tumor suppressor genes like CDKN1A (p21), LSD1 inhibitors can induce cell cycle arrest.

References

Application Notes and Protocols for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific dosage and detailed protocols for the direct use of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in cell culture experiments. The following application notes and protocols are based on the general characteristics of the broader class of pyrrolopyridine derivatives and provide a comprehensive framework for researchers to determine the optimal experimental conditions for this specific compound.

Introduction to Pyrrolopyridine Derivatives

Pyrrolopyridines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. The pyrrolopyridine scaffold is structurally similar to the purine ring of ATP, making many of its derivatives potent kinase inhibitors.[1] This class of compounds has been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[2][3][4] Notably, some pyrrolopyridine derivatives have been developed as inhibitors of specific kinases such as Fibroblast Growth Factor Receptor (FGFR) and Monopolar Spindle 1 (MPS1), which are crucial in cancer cell proliferation and survival.[5][6][7][8][9]

Given the chemical nature of this compound, it is hypothesized that its primary mechanism of action in a cellular context may involve the inhibition of one or more protein kinases. The following protocols provide a systematic approach to test this hypothesis, starting with determining the appropriate dosage range and then moving to functional assays.

Section 1: General Experimental Workflow

The initial characterization of a novel compound like this compound in cell culture follows a standardized workflow. This involves preparing the compound, determining its cytotoxic concentration range, and then assessing its effect on specific cellular functions based on a hypothesized mechanism of action.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Functional Assays prep Compound Preparation (Stock Solution in DMSO) solubility Aqueous Solubility Test (in culture medium) prep->solubility cell_seeding Cell Seeding (e.g., 96-well plate) solubility->cell_seeding dose_range Dose-Response Treatment (Broad Logarithmic Scale) cell_seeding->dose_range mtt_assay Cell Viability Assay (e.g., MTT Assay) dose_range->mtt_assay ic50 Determine IC50 Value (Concentration for 50% inhibition) mtt_assay->ic50 functional_treatment Treat with Non-toxic Doses (e.g., below IC50) ic50->functional_treatment functional_seeding Cell Seeding (e.g., 6-well plate) functional_seeding->functional_treatment protein_extraction Protein Extraction / Cell Lysis functional_treatment->protein_extraction western_blot Target Analysis (e.g., Western Blot for p-Kinase) protein_extraction->western_blot

Figure 1. General workflow for in vitro testing of a novel compound.

Section 2: Protocol for Determining Cytotoxicity (MTT Assay)

The first step in evaluating a new compound is to determine its effect on cell viability. This allows for the identification of a concentration range that is suitable for functional assays (i.e., concentrations that do not cause widespread cell death). The MTT assay is a widely used colorimetric method for this purpose.[10][11]

Protocol:

  • Cell Seeding:

    • Culture your cell line of interest in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. It is recommended to use a logarithmic dilution series for the initial screen.

    • Include a "vehicle control" (medium with the same final concentration of DMSO, typically ≤0.1%) and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[12]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
Vehicle Control (0)1.25100%
0.011.2398.4%
0.11.2096.0%
11.0584.0%
100.6552.0%
1000.1512.0%
Table 1: Example data from an MTT assay used to determine the IC50 value.

Section 3: Protocol for Functional Characterization (Kinase Inhibition)

Based on the known activities of pyrrolopyridine derivatives, a primary functional assay should investigate the compound's ability to inhibit kinase activity. A common method is to measure the phosphorylation of a downstream substrate of a target kinase via Western blotting. For subsequent functional assays, it is crucial to use non-toxic concentrations of the compound (typically well below the determined IC50 value).

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with this compound at several non-toxic concentrations (e.g., 0.1 µM, 1 µM, 5 µM) for a specified time (e.g., 2, 6, or 24 hours).

    • If the target pathway is known, you may need to stimulate the cells with a growth factor (e.g., FGF for the FGFR pathway) to induce kinase phosphorylation.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FGFR).

    • Also, probe a separate membrane or strip the first one and re-probe with an antibody for the total form of the target protein to serve as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

    • Compare the levels of phosphorylation in treated samples to the untreated or vehicle-treated control.

Data Presentation:

TreatmentConcentration (µM)p-FGFR Signal (Normalized)Total FGFR Signal (Normalized)% Inhibition of Phosphorylation
Vehicle Control01.001.000%
Compound X0.10.851.0215%
Compound X10.450.9855%
Compound X50.121.0188%
Table 2: Example data from a Western blot analysis showing inhibition of FGFR phosphorylation.

Section 4: Potential Signaling Pathway

Many pyrrolopyridine derivatives function by inhibiting receptor tyrosine kinases like FGFR.[14][15] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[14][16] Its aberrant activation is implicated in various cancers.[5][17] A potential mechanism of action for this compound could be the inhibition of FGFR dimerization and autophosphorylation, thereby blocking downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Methoxy-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid Inhibitor->FGFR Inhibits

Figure 2. Hypothesized inhibition of the FGFR signaling pathway.

References

Application Note and Protocol: Preparation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and drug development. Accurate and consistent preparation of stock solutions is crucial for reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound.

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃--INVALID-LINK--
Molecular Weight 192.17 g/mol [1]
Appearance Solid (visual inspection)N/A
Solubility While specific solubility data is not readily available, similar heterocyclic carboxylic acids typically exhibit good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Aqueous solubility is expected to be pH-dependent.General chemical knowledge
Storage Store in a cool, dry, and dark place. For long-term storage, keep at -20°C.General chemical knowledge

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for this compound and DMSO. Handle the compound and solvent in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.

  • Calculations:

    • To prepare a 10 mM stock solution, the required mass of the compound needs to be calculated.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

      • Mass (mg) = 0.01 mol/L x 0.001 L x 192.17 g/mol x 1000 mg/g = 1.9217 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh approximately 1.92 mg of this compound directly into the tube. Record the exact mass.

  • Dissolving the Compound:

    • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L)

    • For example, if 2.0 mg was weighed:

      • Volume (mL) = [2.0 mg / 192.17 g/mol ] / 10 mmol/L = 1.041 mL

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Solubilization:

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be cautious of potential degradation. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage and Labeling:

    • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

    • For short-term storage (up to a few days), the stock solution can be stored at 4°C.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Protect from light by using amber vials or wrapping the tubes in aluminum foil.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the stock solution.

Solubilization_Logic start Start Solubilization add_solvent Add Calculated Volume of DMSO start->add_solvent vortex Vortex at Room Temperature add_solvent->vortex is_dissolved1 Is Compound Fully Dissolved? vortex->is_dissolved1 warm Gentle Warming (e.g., 37°C water bath) is_dissolved1->warm No proceed Proceed to Storage is_dissolved1->proceed Yes is_dissolved2 Is Compound Fully Dissolved? warm->is_dissolved2 sonicate Consider Sonication (Briefly) is_dissolved2->sonicate No is_dissolved2->proceed Yes is_dissolved3 Is Compound Fully Dissolved? sonicate->is_dissolved3 is_dissolved3->proceed Yes reassess Re-evaluate Solvent/ Concentration is_dissolved3->reassess No

References

Application Notes & Protocols for the Analysis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its quantification in various matrices, including active pharmaceutical ingredients (APIs), drug products, and biological samples. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

Two primary analytical techniques are proposed for the detection and quantification of this compound:

  • HPLC-UV: A robust and widely available method suitable for routine analysis, purity assessment, and quantification in relatively clean sample matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices and for metabolite identification studies.

General Analytical Workflow

The general workflow for the analysis of this compound involves several key steps from sample receipt to data analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., API, Plasma) Preparation Sample Preparation (e.g., Dilution, Extraction) Sample->Preparation Filtration Filtration Preparation->Filtration Injection HPLC/LC-MS/MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in API

This protocol describes a reversed-phase HPLC method with UV detection for the determination of this compound in bulk drug substance.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by UV scan of the analyte (typically between 254 nm and 300 nm).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase A to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the API in 100 mL of methanol. Further dilute with mobile phase A as needed to fall within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol outlines a sensitive and selective LC-MS/MS method for the determination of this compound in human plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to be optimized for fast analysis.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI positive or negative (to be determined by infusion of the analyte).

    • MRM Transitions: Determine the precursor and product ions for the analyte and internal standard.

    • Optimize cone voltage and collision energy for each transition.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Transfer to an autosampler vial for injection.

Sample_Preparation_Workflow Plasma 100 µL Plasma Add_ACN Add 300 µL Acetonitrile with Internal Standard Plasma->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma sample preparation by protein precipitation.

4. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve using matrix-matched standards.

Quantitative Data Summary

The following tables summarize typical validation parameters and acceptance criteria for the described analytical methods. These values are illustrative and should be established for each specific method validation.

Table 1: HPLC-UV Method Validation Parameters

ParameterSpecificationTypical Value
Linearity Correlation coefficient (r²)≥ 0.999
Range 80-120% of target concentration1 - 100 µg/mL
Accuracy % Recovery98.0 - 102.0%
Precision (RSD) Repeatability (Intra-day)≤ 2.0%
Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) S/N ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) S/N ratio of 10:1~0.3 µg/mL
Specificity No interference at analyte retention timePeak purity > 99%

Table 2: LC-MS/MS Method Validation Parameters

ParameterSpecificationTypical Value
Linearity Correlation coefficient (r²)≥ 0.995
Range To be defined based on expected concentrations0.1 - 100 ng/mL
Accuracy % Recovery85.0 - 115.0%
Precision (RSD) Within-run and Between-run≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Lowest standard on the calibration curve~0.1 ng/mL
Selectivity No significant interference in blank matrixResponse < 20% of LLOQ
Matrix Effect To be assessedWithin acceptable limits
Recovery To be assessedConsistent and reproducible

Conclusion

The provided protocols and validation parameters offer a comprehensive guide for the development and implementation of analytical methods for this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. It is imperative that any method is fully validated according to the relevant regulatory guidelines to ensure the reliability and accuracy of the generated data.

application of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in FGFR inhibition studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the development and progression of numerous cancers, making it a significant target for therapeutic intervention.[2] While the specific compound 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is not extensively documented as a direct FGFR inhibitor in publicly available research, the broader class of pyrrolopyridine derivatives has emerged as a promising scaffold for the development of potent and selective FGFR inhibitors.[2] This document provides a comprehensive overview of the application of these derivatives in FGFR inhibition studies, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the in vitro inhibitory activities of various pyrrolopyridine derivatives against FGFR isoforms and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro FGFR Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

Compound IDScaffoldFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
Compound 4h 1H-pyrrolo[2,3-b]pyridine7925712[2][3]
Compound 17 5H-pyrrolo[2,3-b]pyrazine45---[4]
Compound 25 5H-pyrrolo[2,3-b]pyrazine113---[4]
FIIN-1 Irreversible Inhibitor----[5]
Compound 6A Aminotrimethylpyridinol15651149277190[6]
Compound 6O Aminotrimethylpyridinol>50,00035,482>30,00075.3[6]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC₅₀ value indicates higher potency. Data for FIIN-1 is presented as a potent irreversible inhibitor without specific IC50 values in this context.

Table 2: Anti-proliferative Activity of Pyrrolopyridine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Compound 4h 4T1Mouse Breast Cancer-[2]
Compound 4h MDA-MB-231Human Breast Cancer-[2]
Compound 4h MCF-7Human Breast Cancer-[2]
FIIN-1 Tel-FGFR1 transformed Ba/F3-0.014[5]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers several downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate key cellular functions.[1][7][8]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, Migration) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->CellResponse Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of pyrrolopyridine derivatives as FGFR inhibitors.

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the direct inhibitory effect of a compound on FGFR kinase activity. Specific assay formats like LanthaScreen™, ADP-Glo™, or HTRF® can be employed.[9][10][11][12]

Objective: To determine the IC₅₀ value of a test compound against a specific FGFR isoform.

Materials:

  • Recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (pyrrolopyridine derivative)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]

  • Detection reagent (specific to the assay format, e.g., ADP-Glo™ Reagent)[10][11]

  • 384-well assay plates

  • Plate reader capable of detecting luminescence or fluorescence resonance energy transfer (FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the FGFR enzyme, the kinase substrate, and ATP.

  • Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and measure the signal according to the specific assay kit instructions. For example, in an ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to measure the amount of ADP produced.[10][11]

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Serial Dilutions of Test Compound Dispense Dispense Reagents and Compound into 384-well Plate Compound->Dispense Reagents Prepare Kinase, Substrate, and ATP Mix Reagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Detect Add Detection Reagent and Read Plate Incubate->Detect Analyze Calculate Percent Inhibition and Determine IC50 Detect->Analyze

Caption: General Workflow for an In Vitro Kinase Assay.

Cell-Based Proliferation Assay

This protocol is used to evaluate the anti-proliferative effect of a compound on cancer cells with known FGFR alterations.

Objective: To determine the IC₅₀ value of a test compound in a cellular context.

Materials:

  • Cancer cell line with known FGFR status (e.g., SNU-16, KMS-11)[12]

  • Cell culture medium and supplements

  • Test compound (pyrrolopyridine derivative)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • CO₂ incubator

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of FGFR Phosphorylation

This protocol assesses the ability of a compound to inhibit the phosphorylation of FGFR and its downstream targets in a cellular environment.

Objective: To confirm the mechanism of action by observing the inhibition of FGFR signaling.

Materials:

  • Cancer cell line

  • Test compound

  • FGF ligand (e.g., FGF2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with an FGF ligand (e.g., 50 ng/mL FGF2) for 15-30 minutes to induce FGFR phosphorylation.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The pyrrolopyridine scaffold represents a versatile and promising starting point for the development of novel FGFR inhibitors. The protocols and data presented herein provide a framework for the systematic evaluation of such compounds. Through a combination of in vitro kinase assays, cell-based proliferation studies, and mechanistic Western blot analyses, researchers can effectively characterize the potency and mechanism of action of new pyrrolopyridine derivatives, paving the way for the discovery of next-generation targeted cancer therapies.

References

Application Notes and Protocols: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the azaindole class of molecules. The pyrrolo[2,3-c]pyridine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including kinase inhibitors and potential therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1] This document outlines the potential applications and suggested experimental protocols for investigating the neuroprotective effects of this compound. While direct research on the neuroprotective properties of this specific compound is limited, this guide provides a framework for its evaluation based on the known activities of structurally related compounds.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure or function of neurons. The development of neuroprotective agents that can slow or halt this process is a critical area of research. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, has been identified as a versatile pharmacophore in the development of therapeutic agents.[1] This structural motif is a key component in molecules targeting a range of biological pathways, some of which are implicated in neurodegeneration. Although specific data on this compound is not extensively available, its structural similarity to other neuroactive compounds warrants investigation into its potential as a neuroprotective agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for sample preparation and experimental design.

PropertyValueReference
Molecular Formula C₉H₈N₂O₃[2]
Molecular Weight 192.17 g/mol [2]
IUPAC Name This compound[2]
CAS Number 17288-36-7[2]
Synonyms 5-Methoxy-6-azaindole-2-carboxylic acid[2]

Postulated Mechanisms of Neuroprotection

Based on the activities of related pyrrolopyridine and indole compounds, the following signaling pathways are proposed as potential targets for the neuroprotective effects of this compound.

Postulated_Neuroprotective_Mechanisms cluster_0 Cellular Stress cluster_1 This compound cluster_2 Potential Cellular Effects cluster_3 Neuroprotective Outcome Oxidative_Stress Oxidative Stress Compound 5-Methoxy-1H-pyrrolo [2,3-c]pyridine-2-carboxylic acid Mitochondrial_Dysfunction Mitochondrial Dysfunction Antioxidant_Response ↑ Antioxidant Response Compound->Antioxidant_Response Mitochondrial_Function ↑ Mitochondrial Function Compound->Mitochondrial_Function Anti_Apoptotic_Pathways ↑ Anti-Apoptotic Pathways Compound->Anti_Apoptotic_Pathways Neuronal_Survival Neuronal Survival Antioxidant_Response->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Anti_Apoptotic_Pathways->Neuronal_Survival

Caption: Postulated neuroprotective mechanisms of action.

Experimental Protocols

The following protocols are suggested for the initial screening and characterization of the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of the compound to protect neuronal-like cells from an oxidative insult.

Workflow:

In_Vitro_Neuroprotection_Workflow A 1. Seed SH-SY5Y cells in 96-well plates B 2. Differentiate cells with retinoic acid A->B C 3. Pre-treat with this compound B->C D 4. Induce oxidative stress (e.g., with H₂O₂ or 6-OHDA) C->D E 5. Assess cell viability (MTT or LDH assay) D->E F 6. Data Analysis E->F

Caption: Workflow for the in vitro neuroprotection assay.

Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well.

  • Differentiation (Optional but Recommended): To obtain more neuron-like characteristics, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10, 25, 50 µM) in cell culture medium. Pre-treat the differentiated cells with the compound for 24 hours.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a further 24 hours to induce oxidative stress and cell death.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Mitochondrial Function Assessment

This protocol evaluates the effect of the compound on mitochondrial health, a key factor in neuronal survival.

Workflow:

Mitochondrial_Function_Workflow A 1. Culture and treat cells as in 4.1 B 2. Stain with mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM) A->B D 4. Assess ATP levels using a luminescence-based assay kit A->D C 3. Measure fluorescence using a plate reader or flow cytometer B->C E 5. Data Analysis C->E D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a multi-step process beginning with a commercially available substituted nitropyridine. A plausible route is the construction of the pyrrolo[2,3-c]pyridine (6-azaindole) core via the Bartoli indole synthesis, followed by functionalization and final hydrolysis to yield the carboxylic acid.

Q2: What are the critical stages in the synthesis where problems are most likely to occur?

The most challenging steps are typically the formation of the pyrrolo[2,3-c]pyridine ring system (the Bartoli reaction) and the final purification of the carboxylic acid. The Bartoli reaction is sensitive to reaction conditions and the nature of the starting materials, while the final product can be challenging to purify due to its polarity and potential for zwitterion formation.

Q3: Are there any known side reactions to be aware of during the synthesis?

Yes, during the Bartoli synthesis, potential side reactions include the formation of anilines as byproducts. Additionally, incomplete hydrolysis of the ester precursor will lead to a mixture of the desired carboxylic acid and the starting ester, complicating purification.

Troubleshooting Guides

Problem 1: Low or No Yield in the Bartoli Indole Synthesis Step

Possible Causes & Solutions

Possible CauseSuggested Troubleshooting Steps
Inactive Grignard Reagent Ensure the vinyl Grignard reagent is fresh or has been recently titrated. Use of an old or improperly stored Grignard reagent is a common cause of failure.
Poor Quality Starting Material Verify the purity of the ortho-substituted nitropyridine precursor. Impurities can interfere with the reaction.
Suboptimal Reaction Temperature The Bartoli reaction is temperature-sensitive. Experiment with a range of temperatures, typically between -78°C to -20°C, to find the optimal condition for your specific substrate.
Insufficient Steric Hindrance The Bartoli reaction often works best with a sterically bulky group ortho to the nitro group. If your precursor has a small ortho-substituent, consider if a bulkier alternative could be used.
Problem 2: Difficulty in the Hydrolysis of the Ester Precursor

Possible Causes & Solutions

Possible CauseSuggested Troubleshooting Steps
Incomplete Hydrolysis Increase the reaction time or the concentration of the base (e.g., LiOH, NaOH) or acid used for hydrolysis. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.
Product Degradation If the desired product is sensitive to harsh basic or acidic conditions, consider using milder hydrolysis conditions, such as enzymatic hydrolysis or different base/solvent combinations.
Precipitation of the Product The sodium or lithium salt of the carboxylic acid may precipitate from the reaction mixture. Ensure adequate solvent volume and stirring to maintain a homogeneous solution.
Problem 3: Challenges in the Final Purification of the Carboxylic Acid

Possible Causes & Solutions

Possible CauseSuggested Troubleshooting Steps
High Polarity of the Product The carboxylic acid product is often highly polar, making extraction from aqueous solutions difficult. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of THF and ethyl acetate. Continuous extraction may be necessary.
Zwitterion Formation The presence of both a basic pyridine nitrogen and an acidic carboxylic acid can lead to zwitterion formation, affecting solubility. Adjusting the pH of the aqueous solution during workup can significantly impact the product's solubility and extractability.
Contamination with Inorganic Salts Residual inorganic salts from the workup can co-precipitate with the product. Ensure thorough washing of the organic extracts and consider recrystallization from a suitable solvent system to remove inorganic impurities.

Experimental Protocols

Proposed Synthesis of Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate via Bartoli Synthesis

This protocol is a proposed pathway based on established methodologies for the synthesis of related azaindoles.

Materials:

  • 2-Chloro-6-methoxy-4-nitropyridine

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% Aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 2-chloro-6-methoxy-4-nitropyridine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3 equivalents, 1.0 M solution in THF) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20°C and stir for 8-12 hours.

  • Quench the reaction by the slow addition of 20% aqueous NH₄Cl solution.

  • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Hydrolysis to this compound

Materials:

  • Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Dissolve ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1 equivalent) in a mixture of THF and water.

  • Add LiOH or NaOH (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_bartoli Bartoli Indole Synthesis cluster_hydrolysis Ester Hydrolysis start_material 2-Chloro-6-methoxy-4-nitropyridine reaction_bartoli Reaction in Anhydrous THF (-78°C to -20°C) start_material->reaction_bartoli grignard Vinylmagnesium Bromide grignard->reaction_bartoli quench Quench with aq. NH4Cl reaction_bartoli->quench extraction_1 Ethyl Acetate Extraction quench->extraction_1 purification_1 Silica Gel Chromatography extraction_1->purification_1 ester_product Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate purification_1->ester_product reaction_hydrolysis Reaction in THF/Water (Room Temp to 50°C) ester_product->reaction_hydrolysis base LiOH or NaOH base->reaction_hydrolysis workup Acidification with HCl reaction_hydrolysis->workup filtration Filtration and Drying workup->filtration final_product This compound filtration->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Bartoli Synthesis start Low or No Yield check_grignard Check Grignard Reagent Activity start->check_grignard check_starting_material Verify Starting Material Purity start->check_starting_material optimize_temp Optimize Reaction Temperature start->optimize_temp consider_sterics Evaluate Ortho-Substituent start->consider_sterics solution_grignard Use fresh or titrated Grignard check_grignard->solution_grignard solution_sm Purify starting material check_starting_material->solution_sm solution_temp Run temperature screen (-78°C to -20°C) optimize_temp->solution_temp solution_sterics Consider alternative precursor with bulkier group consider_sterics->solution_sterics

Technical Support Center: Optimizing the Biological Activity of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of the biological activity of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield During Synthesis - Impure starting materials. - Suboptimal reaction temperature or time. - Inefficient cyclization conditions. - Incomplete hydrolysis of an ester precursor.- Ensure the purity of starting materials using techniques like NMR or LC-MS. - Systematically screen reaction temperatures and monitor progress using TLC or LC-MS. - For reductive cyclization of a nitropyridine precursor, consider using different reducing agents (e.g., SnCl₂, H₂/Pd-C). - If hydrolyzing an ester, ensure complete conversion by adjusting base concentration or reaction time.
Difficulty in Product Purification - Presence of closely related impurities or starting materials. - Poor solubility of the product.- Employ column chromatography with a carefully selected solvent gradient. - Consider recrystallization from a suitable solvent system. - If solubility is an issue, try converting the carboxylic acid to a more soluble salt for purification, followed by acidification.
Inconsistent Biological Assay Results - Compound instability in the assay medium. - Poor solubility of the compound at the tested concentration. - Inaccurate compound concentration.- Assess compound stability in the assay buffer over the experiment's duration. - Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed the compound's solubility limit. Use of surfactants or co-solvents may be necessary. - Accurately determine the concentration of stock solutions, preferably by a quantitative method.
Low Potency or Lack of Activity - The compound may not be active against the chosen target. - The molecular structure may require modification to improve binding.- Screen the compound against a panel of relevant biological targets to identify potential activity. - Utilize structure-activity relationship (SAR) data from related pyrrolopyridine series to guide the design of more potent analogs.[1] For example, modifications at the 5-position or the carboxylic acid group could be explored.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological targets for this compound?

A1: While specific targets for this exact molecule are not extensively documented, the pyrrolo[2,3-c]pyridine (6-azaindole) core is a versatile pharmacophore found in compounds targeting a range of biological entities.[2] Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have shown potent activity as inhibitors of fibroblast growth factor receptors (FGFRs).[1][3] Additionally, 1H-pyrrolo[2,3-c]pyridine derivatives have been developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), indicating potential applications in oncology.[4] Therefore, initial screening could focus on kinases and epigenetic targets.

Q2: How can I improve the biological activity of my lead compound, this compound?

A2: Improving biological activity typically involves systematic chemical modifications to explore the structure-activity relationship (SAR).[5] Key areas for modification on the this compound scaffold could include:

  • The Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can modulate polarity, cell permeability, and interaction with the biological target.

  • The Methoxy Group: Substitution of the methoxy group with other functionalities (e.g., halogens, larger alkyl groups) can influence binding affinity and selectivity.

  • The Pyrrole and Pyridine Rings: Substitution at other available positions on the bicyclic core, if synthetically feasible, could lead to improved interactions with the target protein.

Q3: What are some common synthetic routes to access the 1H-pyrrolo[2,3-c]pyridine core?

A3: Several strategies exist for the synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) core. A common approach involves the condensation of a substituted nitropyridine with an active methylene compound, followed by reductive cyclization. Another method is the Fischer indole synthesis starting from a suitable pyridine-based hydrazine. The choice of route will depend on the availability of starting materials and the desired substitution pattern.

Q4: My compound has poor aqueous solubility. How can I address this for biological testing?

A4: Poor aqueous solubility is a common challenge. To address this, you can:

  • Prepare high-concentration stock solutions in a water-miscible organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low and does not affect the biological system.

  • For in vivo studies, formulation strategies such as the use of co-solvents, surfactants, or conversion to a more soluble salt form of the carboxylic acid can be employed.

Detailed Experimental Protocols

Protocol 1: General Procedure for a Kinase Inhibition Assay (e.g., FGFR Kinase Assay)

This protocol is a general guideline and should be optimized for the specific kinase and substrate.

  • Reagents and Materials:

    • Kinase (e.g., recombinant human FGFR1)

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound) dissolved in DMSO

    • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

    • Microplate (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the wells of the microplate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add the kinase and substrate solution to the wells and incubate for a specified time at the optimal temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using the chosen detection method.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 2: General Procedure for a Cell Proliferation Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing the anti-proliferative effects of the compound on a cancer cell line.

  • Reagents and Materials:

    • Cancer cell line (e.g., a breast cancer cell line like MCF-7)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

signaling_pathway Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Activates Downstream Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor->Downstream Phosphorylates Compound 5-Methoxy-1H-pyrrolo [2,3-c]pyridine-2-carboxylic acid Compound->Receptor Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Kinase Inhibition) characterization->in_vitro cell_based Cell-Based Assays (e.g., Proliferation) characterization->cell_based sar SAR Analysis in_vitro->sar cell_based->sar design Design of New Analogs sar->design resynthesis Synthesis of Analogs design->resynthesis resynthesis->synthesis

Caption: Workflow for the optimization of biological activity.

References

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. The information provided is intended to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound, also known as 5-methoxy-6-azaindole-2-carboxylic acid, is a heterocyclic organic compound.[1] Its basic physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₃[1]
Molecular Weight192.17 g/mol [1]
AppearanceBeige solid-
Melting Point234 - 237 °C-
pKa(Not available)-
LogP1.1[1]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

For initial stock solutions, polar aprotic solvents are generally recommended. For aqueous buffers, solubility is expected to be low and highly pH-dependent due to the carboxylic acid moiety.

Solubility Troubleshooting Workflow

start Start: Undissolved Compound stock_solution Prepare 10 mM stock in DMSO start->stock_solution aqueous_dilution Dilute stock into aqueous buffer stock_solution->aqueous_dilution precipitation Precipitation observed? aqueous_dilution->precipitation co_solvent Add a co-solvent (e.g., ethanol, PEG) to the aqueous buffer precipitation->co_solvent Yes success Success: Compound Dissolved precipitation->success No adjust_ph Adjust pH of the aqueous buffer co_solvent->adjust_ph lower_concentration Lower the final working concentration adjust_ph->lower_concentration sonication Apply sonication to aid dissolution lower_concentration->sonication sonication->success fail Insoluble: Consider formulation strategies sonication->fail start Start: Compound Sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions analysis Analyze by HPLC/LC-MS stress_conditions->analysis degradation_profile Characterize Degradation Profile analysis->degradation_profile pathway_elucidation Elucidate Degradation Pathways degradation_profile->pathway_elucidation method_validation Validate Stability-Indicating Method degradation_profile->method_validation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase kinase Protein Kinase (Target) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation, Survival) substrate->response Leads to compound This compound compound->kinase Inhibits ligand Growth Factor ligand->receptor Binds

References

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which typically follows a Reissert-type reaction pathway.

Issue 1: Low yield in the initial condensation reaction of 2-methyl-4-methoxy-3-nitropyridine with diethyl oxalate.

  • Question: My initial Reissert condensation is resulting in a low yield of the desired ethyl 2-(4-methoxy-3-nitropyridin-2-yl)-2-oxoacetate. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to incomplete deprotonation of the methyl group or side reactions. Here are some troubleshooting steps:

    • Base Strength and Stoichiometry: Potassium ethoxide is generally more effective than sodium ethoxide for this condensation[1]. Ensure you are using a strong enough base and a sufficient molar excess to drive the reaction to completion.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Moisture can quench the base and lead to lower yields.

    • Reaction Temperature: The initial deprotonation is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Carefully controlling the temperature can minimize side reactions.

    • Purity of Starting Material: Ensure the 2-methyl-4-methoxy-3-nitropyridine is pure. Impurities can interfere with the reaction.

Issue 2: Incomplete or problematic reductive cyclization of ethyl 2-(4-methoxy-3-nitropyridin-2-yl)-2-oxoacetate.

  • Question: I am facing issues with the reductive cyclization step to form ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. What are the best practices for the two common methods, catalytic hydrogenation and zinc/acetic acid reduction?

  • Answer: The choice of reduction method can significantly impact the yield and purity of your product.

    • Catalytic Hydrogenation (e.g., Pd/C, H₂):

      • Catalyst Activity: Ensure the palladium on carbon catalyst is active. Using a fresh batch or a properly stored catalyst is crucial.

      • Hydrogen Pressure: The reaction may require optimization of hydrogen pressure. Start with atmospheric pressure and increase if the reaction is sluggish.

      • Solvent: A polar solvent like ethanol or ethyl acetate is typically used. Ensure the starting material is fully dissolved.

      • Over-reduction: A potential side reaction is the reduction of the pyridine ring. Monitor the reaction progress carefully by TLC or LC-MS to avoid this. If over-reduction is observed, consider a less active catalyst or milder reaction conditions (lower pressure, shorter reaction time).

    • Zinc in Acetic Acid Reduction:

      • Zinc Activation: The surface of the zinc dust may be passivated by oxides. Activating the zinc with dilute HCl before use can improve reaction rates.

      • Exothermic Reaction: The reaction is exothermic. Add the zinc powder portion-wise to control the temperature and prevent runaway reactions.

      • Work-up: After the reaction, zinc salts will be present. A thorough aqueous work-up is necessary to remove them. Filtration of the reaction mixture to remove excess zinc, followed by extraction, is a common procedure. The formation of a large amount of white precipitate (likely zinc acetate) upon neutralization is common and needs to be filtered off.

Issue 3: Low yield or incomplete reaction during the final hydrolysis of ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

  • Question: The hydrolysis of my ethyl ester to the final carboxylic acid is not going to completion, or I am observing product degradation. How can I improve this step?

  • Answer: Hydrolysis of the ester in a heterocyclic system requires careful control of conditions to avoid side reactions.

    • Incomplete Hydrolysis:

      • Reaction Time and Temperature: The hydrolysis may require prolonged heating (reflux) to go to completion. Monitor the reaction by TLC until the starting material is no longer visible.

      • Base Concentration: Ensure a sufficient excess of base (e.g., sodium hydroxide or lithium hydroxide) is used.

    • Product Degradation (Decarboxylation):

      • The pyrrolo[2,3-c]pyridine-2-carboxylic acid can be susceptible to decarboxylation at high temperatures in strongly acidic or basic conditions.

      • Milder Conditions: If decarboxylation is a problem, consider using milder hydrolysis conditions, such as a lower temperature for a longer period or using a weaker base.

      • Work-up: After hydrolysis, carefully acidify the reaction mixture to a pH of around 3-4 to precipitate the carboxylic acid. Avoid strongly acidic conditions for extended periods.

Issue 4: Difficulty in purifying the final product, this compound.

  • Question: I am struggling with the purification of the final product. What are the recommended methods?

  • Answer: The product is a polar, amphoteric compound, which can make purification challenging.

    • Precipitation and Filtration: The most common method for purification is precipitation from the aqueous solution after hydrolysis by adjusting the pH to its isoelectric point (typically around pH 3-4). The resulting solid can be collected by filtration and washed with cold water and then a non-polar organic solvent like diethyl ether or hexane to remove impurities.

    • Recrystallization: If the purity is still not satisfactory, recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) can be attempted.

    • Column Chromatography: Due to the high polarity of the carboxylic acid, column chromatography on silica gel can be difficult. If necessary, a polar eluent system with a small amount of acetic or formic acid may be required to suppress tailing. Reverse-phase chromatography is another potential option.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical overall yield for the synthesis of this compound?

    • A1: The overall yield can vary significantly depending on the specific conditions and scale of the reaction. A reasonable expectation for a multi-step synthesis of this nature would be in the range of 30-50%.

  • Q2: Can I use a different starting material other than 2-methyl-4-methoxy-3-nitropyridine?

    • A2: The Reissert synthesis is adaptable to various substituted nitrotoluenes and their heterocyclic analogs. However, the position of the methyl and nitro groups relative to the nitrogen atom in the pyridine ring is crucial for the desired cyclization to form the pyrrolo[2,3-c]pyridine core. Using a different isomer will likely lead to a different pyrrolopyridine regioisomer.

  • Q3: Is it possible to perform the reductive cyclization and hydrolysis in a one-pot procedure?

    • A3: While one-pot reactions are desirable for efficiency, combining the reductive cyclization (especially with metal catalysts) and basic hydrolysis can be challenging due to incompatible reaction conditions and potential side reactions. A stepwise approach with isolation of the intermediate ester is generally recommended for better control and higher purity of the final product.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Standard laboratory safety practices should be followed. Specifically:

      • Handle strong bases like potassium ethoxide and sodium hydroxide with care as they are corrosive.

      • Conduct the catalytic hydrogenation in a well-ventilated area using appropriate safety equipment for handling hydrogen gas.

      • The reaction with zinc and acetic acid can produce flammable hydrogen gas.

      • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Cyclization

ParameterCatalytic HydrogenationZinc/Acetic Acid Reduction
Reducing Agent H₂ gasZinc dust
Catalyst/Reagent Palladium on Carbon (Pd/C)Glacial Acetic Acid
Typical Solvent Ethanol, Ethyl AcetateAcetic Acid
Temperature Room Temperature to 50 °CRoom Temperature (exothermic)
Pressure Atmospheric to 50 psiAtmospheric
Typical Yield Range 60-85%50-75%
Key Advantages Cleaner reaction, easier work-upInexpensive reagents, no special pressure equipment needed
Potential Issues Catalyst poisoning, over-reductionExothermic reaction control, zinc salt removal

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Reissert Synthesis)

Step A: Condensation of 2-methyl-4-methoxy-3-nitropyridine with Diethyl Oxalate

  • To a solution of potassium ethoxide (1.2 equivalents) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add a solution of 2-methyl-4-methoxy-3-nitropyridine (1.0 equivalent) in anhydrous ethanol dropwise.

  • After stirring for 30 minutes at 0 °C, add diethyl oxalate (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify to pH 5-6 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-methoxy-3-nitropyridin-2-yl)-2-oxoacetate.

Step B: Reductive Cyclization

  • Method 1: Catalytic Hydrogenation

    • Dissolve the crude ethyl 2-(4-methoxy-3-nitropyridin-2-yl)-2-oxoacetate in ethanol.

    • Add 10% Palladium on Carbon (5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

  • Method 2: Zinc/Acetic Acid Reduction

    • Dissolve the crude ethyl 2-(4-methoxy-3-nitropyridin-2-yl)-2-oxoacetate in glacial acetic acid.

    • Cool the solution in an ice bath and add zinc dust (3-5 equivalents) portion-wise, keeping the temperature below 20 °C.

    • After the addition is complete, stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Filter off the excess zinc and inorganic salts and wash with acetic acid.

    • Pour the filtrate into a large volume of ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Hydrolysis of Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Dissolve the crude ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in a mixture of ethanol and water.

  • Add sodium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with dilute hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Reissert Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_product_ester Ester Product cluster_step3 Step 3: Hydrolysis cluster_final_product Final Product start1 2-methyl-4-methoxy- 3-nitropyridine step1 Condensation with Potassium Ethoxide start1->step1 start2 Diethyl Oxalate start2->step1 intermediate Ethyl 2-(4-methoxy-3-nitropyridin-2-yl) -2-oxoacetate step1->intermediate step2a Catalytic Hydrogenation (Pd/C, H₂) intermediate->step2a step2b Zinc/Acetic Acid Reduction intermediate->step2b product_ester Ethyl 5-methoxy-1H-pyrrolo [2,3-c]pyridine-2-carboxylate step2a->product_ester step2b->product_ester step3 Base-catalyzed Hydrolysis (NaOH) product_ester->step3 final_product 5-Methoxy-1H-pyrrolo [2,3-c]pyridine-2-carboxylic acid step3->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Stages cluster_causes Potential Causes cluster_solutions Solutions Condensation Low Yield in Condensation Cause_Condensation Weak Base / Moisture Condensation->Cause_Condensation Cyclization Issues with Reductive Cyclization Cause_Cyclization_H2 Inactive Catalyst / Over-reduction Cyclization->Cause_Cyclization_H2 Cause_Cyclization_Zn Inactive Zinc / Exotherm Cyclization->Cause_Cyclization_Zn Hydrolysis Incomplete Hydrolysis Cause_Hydrolysis Insufficient Base / Time Product Degradation Hydrolysis->Cause_Hydrolysis Solution_Condensation Use KOEt / Anhydrous Conditions Cause_Condensation->Solution_Condensation Solution_Cyclization_H2 Fresh Catalyst / Monitor Reaction Cause_Cyclization_H2->Solution_Cyclization_H2 Solution_Cyclization_Zn Activate Zinc / Control Temp Cause_Cyclization_Zn->Solution_Cyclization_Zn Solution_Hydrolysis Increase Base/Time / Milder Conditions Cause_Hydrolysis->Solution_Hydrolysis

Caption: Troubleshooting logic for key synthesis steps.

References

Technical Support Center: 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing minor impurities if a suitable solvent is found, while column chromatography is more powerful for separating mixtures with multiple components or impurities with similar polarity to the product.

Q2: What are the likely impurities I might encounter?

A2: Impurities often stem from the synthetic route. A common synthesis involves the condensation of a nitropyridine with diethyl oxalate, followed by reductive cyclization and subsequent hydrolysis of the resulting ester. Potential impurities include:

  • Unreacted starting materials: Such as the nitropyridine precursor.

  • The corresponding ethyl ester: (ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) due to incomplete hydrolysis. This is a common, less polar impurity.

  • Side-products from the cyclization step: These can be isomeric byproducts or decomposition products.

  • Residual metals: If a metal catalyst (e.g., Pd, SnCl₂) was used in the reduction step.

Q3: My purified product has a brownish or yellowish tint. What could be the cause?

A3: A persistent color can be due to trace amounts of highly colored impurities, often arising from side reactions during the synthesis, particularly the nitropyridine reduction or cyclization steps. Residual metal catalysts can also contribute to discoloration. Treatment with activated carbon during recrystallization can sometimes remove these colored impurities. If the color persists, column chromatography is recommended.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Symptom Possible Cause Troubleshooting Steps
Very few or no crystals form upon cooling.The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different solvent or a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and add a poor solvent (e.g., water or hexane) dropwise until turbidity appears, then warm to redissolve and cool slowly.- Concentrate the solution to increase the compound's concentration before cooling.
A significant amount of product remains in the mother liquor.The chosen solvent is too good, even at low temperatures.- Cool the solution for a longer period or at a lower temperature (e.g., in a freezer).- Reduce the amount of solvent used for dissolution initially.
The product "oils out" instead of crystallizing.The cooling process is too rapid, or the presence of impurities is lowering the melting point.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.- Add slightly more solvent to the heated solution.- Consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug to remove gross impurities.
Issue 2: Poor Separation During Column Chromatography
Symptom Possible Cause Troubleshooting Steps
The product elutes with the solvent front (low retention).The eluent system is too polar.- Decrease the proportion of the polar solvent (e.g., methanol) in your eluent system.- Switch to a less polar solvent system.
The product does not move from the baseline (high retention).The eluent system is not polar enough.- Gradually increase the proportion of the polar solvent in your eluent system.- For carboxylic acids, adding a small amount (0.5-1%) of acetic or formic acid to the eluent can improve elution by keeping the compound protonated and reducing tailing.
The spots on the TLC plate are streaky or tailing.The compound is interacting too strongly with the stationary phase, possibly due to its acidic nature.- Add a small percentage of a polar modifier like acetic acid or formic acid to your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel.
Co-elution of the product with an impurity.The polarity of the product and the impurity are very similar in the chosen eluent system.- Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system).- Use a shallower solvent gradient during elution.- Ensure proper column packing to maximize resolution.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general protocol and may require optimization based on the impurity profile.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures thereof) at room and elevated temperatures to find a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Adsorbent and Eluent Selection:

    • Stationary Phase: Silica gel is a suitable adsorbent.

    • Mobile Phase (Eluent): Determine an appropriate eluent system by running TLC plates. A good starting point is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). For acidic compounds, adding 0.5-1% acetic acid to the eluent system can prevent streaking. Aim for an Rf value of ~0.2-0.3 for the target compound on the TLC plate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the determined solvent system.

    • A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G cluster_synthesis Likely Synthetic Pathway and Impurity Sources Nitropyridine Nitropyridine Precursor Ester Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Nitropyridine->Ester Condensation & Reductive Cyclization Impurity1 Unreacted Nitropyridine Nitropyridine->Impurity1 Acid This compound Ester->Acid Hydrolysis Impurity2 Incomplete Hydrolysis Ester->Impurity2 Impurity3 Side-products Ester->Impurity3

Caption: Synthetic pathway and common impurity sources.

G Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column High Impurity Load Analysis Purity Check (TLC, HPLC, NMR) Recrystallization->Analysis Solid Product Column->Analysis Repurify Re-purify Column->Repurify Mixed Fractions Pure Pure Product (>98%) Analysis->Column Purity Not OK Analysis->Pure Purity OK Repurify->Column

Caption: General purification workflow decision tree.

Technical Support Center: Overcoming Resistance to 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (PPI)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a novel Pyrrolo-Pyridine Inhibitor (PPI), in cell lines.

I. Frequently Asked Questions (FAQs)

Q1: My cells have stopped responding to the Pyrrolo-Pyridine Inhibitor (PPI). How can I confirm that they have developed resistance?

A1: The first step is to quantitatively assess the inhibitor's potency in your current cell line compared to the parental, sensitive cell line. This is typically done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value (often 5-10 fold or higher) in the treated cells compared to the parental line indicates the development of resistance.[1]

Q2: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like PPI?

A2: Resistance to targeted therapies can occur through several mechanisms, which can be broadly categorized as on-target and off-target alterations.[2][3][4]

  • On-target alterations: These directly affect the drug's target protein. This includes mutations in the drug's binding site that prevent the inhibitor from binding effectively, or amplification of the target gene, leading to overexpression of the target protein, which overwhelms the inhibitor.[2][3]

  • Off-target alterations (Bypass Pathways): The cancer cells can activate alternative signaling pathways to bypass the effect of the inhibitor.[3][5][6] For example, if PPI inhibits a key kinase in one pathway, the cells might upregulate a different kinase in a parallel pathway that can still drive cell survival and proliferation.[3][5][6] Common bypass pathways include the activation of receptor tyrosine kinases like MET, EGFR, or HER2, and downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways.[3][5][6][7][8][9]

  • Drug Efflux: Cells can increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively pump the inhibitor out of the cell, reducing its intracellular concentration.[10][11][12]

  • Phenotypic Changes: Cells can undergo changes, such as the epithelial-to-mesenchymal transition (EMT), which can confer a more resistant state.[10]

Q3: How can I investigate the mechanism of resistance in my cell line?

A3: A systematic approach is needed to pinpoint the resistance mechanism.

  • Sequence the target gene: This will identify any potential mutations in the drug-binding site.

  • Assess target protein expression: Use Western blotting to check for overexpression of the target protein.

  • Analyze key signaling pathways: Use phospho-specific antibodies in Western blotting to examine the activation state of proteins in known bypass pathways (e.g., p-AKT, p-ERK).[13][14]

  • Gene expression analysis: Use quantitative PCR (qPCR) or RNA-sequencing to look for upregulation of genes associated with resistance, such as drug efflux pumps or components of bypass pathways.

Q4: What strategies can I use to overcome resistance to PPI?

A4: The strategy will depend on the mechanism of resistance.

  • For on-target mutations: A next-generation inhibitor that can bind to the mutated target might be effective.

  • For bypass pathway activation: A combination therapy approach, where PPI is used along with an inhibitor of the activated bypass pathway, is often successful.[15]

  • For drug efflux: Using an inhibitor of the specific efflux pump can restore sensitivity to PPI.

  • For target overexpression: Increasing the dose of PPI might be effective, although this may be limited by toxicity in a clinical setting.

II. Troubleshooting Guides

This section provides a step-by-step guide to troubleshooting resistance to the Pyrrolo-Pyridine Inhibitor (PPI).

Guide 1: Confirming and Characterizing Resistance

Objective: To confirm that the observed lack of response is due to acquired resistance and to quantify the degree of resistance.

Workflow:

Caption: Workflow for confirming drug resistance.

Guide 2: Identifying the Mechanism of Resistance

Objective: To determine the molecular basis of the acquired resistance to PPI.

Decision Tree:

Caption: Decision tree for identifying resistance mechanisms.

III. Data Presentation

Table 1: IC50 Values of Pyrrolo-Pyridine Inhibitor (PPI) in Sensitive and Resistant Cell Lines
Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance (Resistant IC50 / Parental IC50)
Cell Line A0.051.224
Cell Line B0.122.520.8
Cell Line C0.080.911.3

IV. Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1)

This protocol is for determining the IC50 of PPI.

Materials:

  • Parental and resistant cell lines

  • Complete growth medium

  • 96-well plates

  • Pyrrolo-Pyridine Inhibitor (PPI)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of PPI in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the PPI dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.

Protocol 2: Western Blotting for Protein Expression and Phosphorylation

This protocol is for analyzing the expression of the target protein and the activation of signaling pathways.[16][17][18]

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-target, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[17][18]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading. For phospho-protein analysis, strip the membrane and re-probe with the total protein antibody.[13]

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of genes of interest, such as drug efflux pumps.[19][20][21][22]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (e.g., for ABCB1 and a housekeeping gene like GAPDH)

  • qPCR instrument

Procedure:

  • Extract total RNA from parental and resistant cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

V. Visualization of Signaling Pathways

Diagram 1: Hypothetical Bypass Signaling Pathway Activation

This diagram illustrates how activation of a parallel signaling pathway (e.g., through MET receptor amplification) can bypass the inhibitory effect of PPI on its target, leading to continued cell survival and proliferation.

Bypass_Pathway PPI Pyrrolo-Pyridine Inhibitor (PPI) Target PPI Target Kinase PPI->Target Inhibits Downstream1 Downstream Signaling 1 Target->Downstream1 Proliferation Cell Proliferation & Survival Downstream1->Proliferation MET MET Receptor (Amplified) Downstream2 Downstream Signaling 2 (e.g., PI3K/AKT) MET->Downstream2 Activates Downstream2->Proliferation Bypass

Caption: Bypass of PPI inhibition via MET activation.

References

minimizing off-target effects of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and troubleshooting the off-target effects of the putative kinase inhibitor, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. The principles and protocols outlined here are broadly applicable to other novel small-molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern when working with a novel inhibitor like this compound?

A1: Off-target effects are unintended interactions between a small molecule, such as this compound, and cellular components other than its primary therapeutic target.[1] Since many kinase inhibitors target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common challenge.[1] These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype may be due to an off-target effect rather than inhibition of the intended target.[1][2] Furthermore, off-target binding can cause cellular toxicity and hinder the translation of preclinical findings to a clinical setting.[3]

Q2: How can I proactively assess the potential off-target profile of this compound before starting extensive cellular experiments?

A2: A tiered approach is recommended. Start with in silico (computational) methods to predict potential off-targets by screening the compound's structure against databases of known kinase binding sites.[4][5] The most crucial step is to perform an in vitro kinase selectivity profiling assay, screening the compound against a large panel of recombinant kinases (e.g., >300) to empirically identify which kinases are inhibited.[6] This provides a broad overview of the inhibitor's selectivity and helps anticipate potential off-target liabilities.[6][7]

Q3: What are the key experimental strategies to confirm that a cellular phenotype is a direct result of on-target inhibition?

A3: To ensure the observed cellular effect is due to on-target activity, several validation experiments are essential:

  • Use a Structurally Unrelated Inhibitor: Corroborate findings by using a second, structurally distinct inhibitor that targets the same primary protein. If both compounds elicit the same phenotype, it is more likely to be a true on-target effect.[1]

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target. The resulting phenotype should mimic the effect observed with this compound.

  • Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the observed phenotype is reversed or prevented, it strongly supports an on-target mechanism.[1]

  • Monitor a Direct Downstream Substrate: Use an assay, such as a Western blot or targeted ELISA, to measure the phosphorylation of a known, direct substrate of the target kinase. A dose-dependent decrease in substrate phosphorylation that correlates with the phenotypic outcome is strong evidence of on-target activity.[8]

Q4: My biochemical (in vitro) IC50 value is much lower than my cellular EC50 value. What could be the cause?

A4: This discrepancy is common and can be attributed to several factors. Intracellular ATP concentrations are typically in the millimolar range, which is much higher than the ATP levels used in many biochemical assays.[9] This high concentration of cellular ATP can out-compete ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency.[10] Other factors include poor cell permeability, rapid metabolism of the compound, or active efflux from the cell by transporters like P-glycoprotein.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Troubleshooting Steps
High variability in IC50 values between experiments. 1. Compound Instability/Solubility: The inhibitor may be degrading or precipitating in the assay buffer or cell culture medium.1. Prepare Fresh Solutions: Always use freshly prepared stock solutions of this compound in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles by storing in single-use aliquots at -80°C.[1] 2. Check Solubility: Visually inspect for precipitation after dilution into aqueous buffers. Consider using a lower concentration or adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in biochemical assays to disrupt potential compound aggregation.[11]
2. Inconsistent Assay Conditions: Variations in ATP concentration, enzyme concentration, or reaction time can significantly affect IC50 values for ATP-competitive inhibitors.[9]1. Standardize Reagents: Maintain a consistent concentration of ATP across all experiments, ideally close to the Km value for the target kinase to accurately reflect inhibitor affinity.[9] 2. Validate Enzyme Activity: Ensure the kinase enzyme is active and used at a concentration that keeps the reaction in the linear range.[9]
Observed phenotype does not match the known function of the intended target. 1. Off-Target Effect: The phenotype is likely driven by the inhibition of one or more unintended kinases or other proteins.[1]1. Perform Kinase Profiling: If not already done, screen the inhibitor against a broad kinase panel to identify likely off-targets.[6] 2. Validate On-Target Effect: Use a structurally distinct inhibitor for the same target and/or perform a rescue experiment with an inhibitor-resistant mutant of the primary target.[1] 3. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics for an unbiased, global view of kinase inhibition within the cell to identify affected off-target pathways.[1]
No or low inhibition observed in a biochemical kinase assay. 1. Incorrect Assay Conditions: The ATP concentration may be too high, masking the effect of a competitive inhibitor.[9]1. Optimize ATP Concentration: Perform the assay at an ATP concentration close to the Km value for your specific kinase.[9] 2. Confirm Kinase Activity: Include a positive control inhibitor known to be effective against your target kinase to validate the assay setup.[9]
2. Compound Integrity: The compound may have degraded or is impure.1. Verify Compound Identity: Confirm the identity and purity of your this compound stock using methods like mass spectrometry or NMR.
Cytotoxicity observed at concentrations required for on-target inhibition. 1. On-Target Toxicity: Inhibition of the primary target itself may be toxic to the cells.1. Genetic Validation: Use siRNA or CRISPR to knock down the target. If this recapitulates the toxicity, it is likely an on-target effect.
2. Off-Target Toxicity: The toxicity may be due to inhibition of an essential off-target kinase.[3]1. Analyze Kinome Scan Data: Examine your kinase profiling data to identify potently inhibited kinases that are known to be essential for cell viability. 2. Test Structurally Different Inhibitors: Use other inhibitors of the primary target. If they are not cytotoxic at equivalent on-target inhibitory concentrations, the toxicity of your compound is likely due to an off-target effect.

Data Presentation

Understanding the quantitative metrics of inhibitor activity is crucial for interpreting selectivity data.

Table 1: Key Parameters in Kinase Inhibition Assays

Parameter Description Typical Assay Type Key Consideration
IC50 The concentration of an inhibitor required to reduce enzyme activity by 50%.Biochemical (e.g., radiometric, luminescence)Highly dependent on assay conditions, especially ATP concentration for competitive inhibitors.[9]
EC50 The concentration of an inhibitor that gives a half-maximal response (e.g., inhibition of substrate phosphorylation) in a cellular assay.Cellular (e.g., Western blot, ELISA)Reflects not only target inhibition but also cell permeability, stability, and competition with intracellular ATP.[10]
Kd The dissociation constant, representing the affinity of the inhibitor for the kinase. A lower Kd indicates higher affinity.Biophysical (e.g., SPR, ITC), Binding AssaysMeasures direct binding and is independent of enzyme activity or ATP concentration.
Selectivity Score A metric to quantify the selectivity of a compound. A lower score indicates higher selectivity (inhibition of fewer kinases).In vitro Kinase Panel ScreenVarious methods exist (e.g., Gini coefficient). Provides a way to compare the selectivity of different compounds.[6]

Table 2: Example Kinase Selectivity Profile for a Hypothetical Inhibitor (Data is illustrative and does not represent actual results for this compound)

Kinase Target IC50 (nM) % Inhibition @ 1 µM Classification
Target Kinase A 15 98% On-Target
Kinase B8592%Potential Off-Target
Kinase C45065%Potential Off-Target
Kinase D>10,0005%Non-Target
Kinase E>10,0002%Non-Target

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based Assay)

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[7]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO to determine IC50 values, or use a single high concentration (e.g., 1 µM or 10 µM) for initial screening.

  • Assay Plate Preparation: In a multi-well assay plate (e.g., 384-well), add the recombinant kinases from a commercially available panel. Each kinase should be in its optimized reaction buffer.

  • Inhibitor Addition: Add a small volume of the diluted inhibitor or vehicle control (DMSO) to the wells. The final DMSO concentration should typically be ≤1%.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the appropriate substrate and ATP. For selectivity profiling, the ATP concentration is often set near the Km for each individual kinase.[12]

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™).[7] The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. For dose-response curves, fit the data using a non-linear regression model to determine the IC50 value for each inhibited kinase.[5]

Protocol 2: Cellular Target Engagement using Western Blot

Objective: To confirm that this compound inhibits the phosphorylation of a direct downstream substrate of the target kinase in a cellular context.[8]

Methodology:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Starve the cells of serum overnight if the pathway is activated by growth factors. Treat cells with a dose-response of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 1-4 hours).

  • Stimulation (if applicable): If the pathway is inducible, add the appropriate growth factor or stimulus for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) and probe with a primary antibody specific to the phosphorylated form of the target's direct substrate (e.g., anti-phospho-STAT3).

  • Detection and Re-probing: Detect the signal using a chemiluminescent substrate. Subsequently, strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized data against the inhibitor concentration to generate a dose-response curve and determine the cellular EC50.

Mandatory Visualizations

experimental_workflow cluster_in_silico In Silico / Biochemical cluster_cellular Cellular Assays cluster_validation On-Target Validation a In Silico Screening (Predict Off-Targets) b In Vitro Kinase Profiling (>300 Kinases) a->b c Target Engagement Assay (e.g., Western Blot for p-Substrate) b->c Confirm Cellular Potency d Phenotypic Assay (e.g., Proliferation, Migration) c->d e Use Structurally Different Inhibitor d->e Validate Phenotype f Genetic Knockdown (siRNA/CRISPR) e->f g Rescue with Resistant Mutant f->g

Caption: Workflow for characterizing and validating kinase inhibitor on-target effects.

troubleshooting_flow start Phenotype observed in cellular assay does not match known on-target function q1 Was a broad-spectrum kinase profile performed? start->q1 action_profile Action: Perform in vitro kinase selectivity profiling to identify potential off-targets. q1->action_profile No action_analyze Action: Analyze profile for potently inhibited kinases (IC50 < 10x on-target IC50). q1->action_analyze Yes a1_yes Yes a1_no No q2 Do structurally different inhibitors of the same target cause the same phenotype? action_profile->q2 action_analyze->q2 conclusion_on_target Conclusion: Phenotype is likely ON-TARGET. The target may have unexpected biological roles. q2->conclusion_on_target Yes conclusion_off_target Conclusion: Phenotype is likely OFF-TARGET. Investigate secondary targets identified in profiling. q2->conclusion_off_target No a2_yes Yes a2_no No signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Target Kinase B Substrate A->B Phosphorylation C Downstream Signaling B->C D Cellular Effect (e.g., Apoptosis) C->D X Off-Target Kinase Y Unintended Substrate X->Y Phosphorylation Z Confounding Cellular Effect (e.g., Growth Arrest) Y->Z Inhibitor 5-Methoxy-1H-pyrrolo [2,3-c]pyridine-2-carboxylic acid Inhibitor->A Intended Inhibition Inhibitor->X Unintended Inhibition

References

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides information on the potential degradation, and recommended storage and handling conditions for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. The information provided is based on general chemical principles and data from structurally related compounds, and should be used as a guide for experimental planning.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated area.[1][2] It is recommended to store the compound at room temperature and protect it from light and heat.[1][2] To prevent potential degradation, it should be stored away from strong oxidizing agents.[1]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure of this compound, which contains a pyrrolopyridine core, a methoxy group, and a carboxylic acid, the following degradation pathways are plausible:

  • Photodegradation: The pyrrolopyridine ring system is known to be sensitive to light. Exposure to UV or even ambient light over extended periods could lead to the formation of colored degradants and loss of potency.

  • Hydrolysis: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions. The pyrrole ring, in particular, can be unstable in strong acid.

  • Oxidation: The electron-rich pyrrole ring and the methoxy group can be susceptible to oxidation, especially in the presence of oxidizing agents or reactive oxygen species.

  • Decarboxylation: While generally stable, carboxylic acids attached to heterocyclic rings can undergo decarboxylation under certain conditions, such as high temperatures.

Q3: Is this compound sensitive to pH?

A3: Yes, it is likely that this compound exhibits pH-dependent stability. Pyrrolopyridine derivatives have been shown to be unstable in strongly acidic and alkaline conditions. It is advisable to maintain solutions of this compound in a neutral pH range (around pH 7) to minimize hydrolysis. If your experiment requires acidic or basic conditions, it is recommended to perform a small-scale pilot study to assess the stability of the compound under your specific experimental conditions.

Q4: What are the signs of degradation?

A4: Degradation of this compound may be indicated by:

  • A change in the physical appearance of the solid, such as discoloration (e.g., turning yellow or brown).

  • The appearance of new peaks or a decrease in the main peak area in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the compound's performance in your assay.

  • A change in the pH of a solution over time.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. Avoid storing solutions for extended periods. If stock solutions are necessary, store them at -20°C or -80°C and perform a stability check before use.
Discoloration of the solid compound Exposure to light or air (oxidation).Store the solid compound in an amber vial or a container protected from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Low purity observed by analytical methods Degradation during sample preparation or analysis.Ensure that the solvents used for sample preparation are of high purity and free of peroxides. Minimize the exposure of the sample to light and elevated temperatures during the analytical process.
Precipitation in solution Poor solubility or degradation leading to insoluble products.Check the solubility of the compound in your chosen solvent. If solubility is an issue, consider using a co-solvent or adjusting the pH (while being mindful of stability). If degradation is suspected, analyze the precipitate to identify potential degradation products.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study can help identify the potential degradation products and pathways for this compound. This is a general protocol and may need to be adapted for your specific needs.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., a photostability chamber) for a defined period.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak. Mass spectrometry can be used to identify the mass of the degradation products, which can help in elucidating the degradation pathways.

Visualizations

Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation cluster_thermal Thermal Degradation parent This compound hydrolysis_acid Acidic Conditions parent->hydrolysis_acid hydrolysis_base Basic Conditions parent->hydrolysis_base oxidation Oxidizing Agents (e.g., H2O2) parent->oxidation light UV/Visible Light parent->light heat High Temperature parent->heat hydrolysis_product Ring Opening / Other Products hydrolysis_acid->hydrolysis_product hydrolysis_base->hydrolysis_product oxidation_product N-oxides / Hydroxylated species oxidation->oxidation_product photo_product Radical species / Complex mixtures light->photo_product decarboxylation_product Decarboxylated Product heat->decarboxylation_product Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize (if applicable) stress->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) neutralize->analyze evaluate Evaluate Data (Compare to control, identify degradants) analyze->evaluate end Elucidate Degradation Pathways evaluate->end Troubleshooting Decision Tree start Inconsistent Results? check_solution Is the solution freshly prepared? start->check_solution Yes perform_forced_degradation Consider a forced degradation study to identify issues start->perform_forced_degradation No prepare_fresh Prepare fresh solution for each experiment check_solution->prepare_fresh No check_storage How is the solid stored? check_solution->check_storage Yes protect_solid Store in amber vial, under inert gas if necessary check_storage->protect_solid Improperly check_analytical Are analytical conditions optimized? check_storage->check_analytical Properly optimize_analytical Use high purity solvents, minimize light/heat exposure check_analytical->optimize_analytical No check_analytical->perform_forced_degradation Yes

References

Validation & Comparative

A Comparative Analysis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid and Other Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical therapeutic effects of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid against established kinase inhibitors with a similar pyrrolopyridine scaffold, Vemurafenib and Pexidartinib. Due to the limited publicly available data on the specific biological activities of this compound, this document extrapolates its potential as a kinase inhibitor based on the common therapeutic actions of the broader pyrrolopyridine class of compounds. The pyrrolopyridine nucleus is a recognized pharmacophore that mimics the purine ring of ATP, enabling it to act as a kinase inhibitor.[1]

Comparative Analysis of Kinase Inhibitor Activity

The following table summarizes the known activities of Vemurafenib and Pexidartinib, alongside the hypothesized activity of this compound. This comparison is intended to provide a framework for potential future experimental validation.

Compound Target Kinase(s) Therapeutic Indication Reported IC50 / Efficacy
This compound (Hypothesized) Kinase Target (To be determined experimentally)Potential Anti-cancer, Anti-inflammatoryData not available
Vemurafenib BRAF V600E mutant kinase[2][3][4]Metastatic melanoma with BRAF V600E mutation, Erdheim-Chester Disease with BRAF V600 mutation[5]Overall response rate of 48% in a phase III trial for advanced melanoma.[2]
Pexidartinib Colony-Stimulating Factor 1 Receptor (CSF1R), KIT, and FLT3[6][7]Symptomatic tenosynovial giant cell tumor (TGCT)[8]Overall response rate of 38% after 25 weeks of treatment in a clinical trial for TGCT.[8]

Hypothesized Mechanism of Action and Signaling Pathway

Based on the common mechanism of action for pyrrolopyridine-based kinase inhibitors, this compound is postulated to competitively bind to the ATP-binding site of a target kinase. This inhibition would block the downstream signaling cascade that promotes cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds Compound 5-Methoxy-1H-pyrrolo [2,3-c]pyridine-2-carboxylic acid Compound->Receptor_Tyrosine_Kinase Inhibits ATP ATP ATP->Receptor_Tyrosine_Kinase Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Promotes cluster_workflow Kinase Inhibitor Evaluation Workflow Compound_Synthesis Compound Synthesis & Purification Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (GI50 Determination) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling ADMET_Studies In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Selectivity_Profiling->ADMET_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) ADMET_Studies->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

References

A Comparative Guide to Pyrrolopyridine Derivatives: Benchmarking 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comparative overview of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and other pyrrolopyridine derivatives, offering insights into their therapeutic potential, supported by experimental data and detailed protocols. While specific biological data for this compound is not extensively available in the public domain, this guide leverages data from structurally related analogs to provide a valuable benchmark for researchers.

The Pyrrolopyridine Scaffold: A Versatile Pharmacophore

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that mimic the purine ring of ATP, making them ideal candidates for kinase inhibitors.[2] Their versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.

Comparative Biological Activities of Pyrrolopyridine Derivatives

The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of their substituents. The presence of a methoxy group, for instance, has been shown to influence the antiproliferative activity of pyridine derivatives.

Kinase Inhibition

A primary application of pyrrolopyridine derivatives is in the development of kinase inhibitors. Different isomers and substituted analogs have shown potent inhibitory activity against a variety of kinases involved in cancer and inflammatory diseases.

Table 1: Comparative Kinase Inhibitory Activity of Selected Pyrrolopyridine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Pyrrolopyridine IsomerReference
Compound 4h FGFR171H-pyrrolo[2,3-b]pyridine[2]
FGFR29[2]
FGFR325[2]
10t Tubulin Polymerization120-2101H-pyrrolo[3,2-c]pyridine
Compound 46 LSD13.11H-pyrrolo[2,3-c]pyridine[3]
Compound 31g JAK1Potent (enantiomer 38a)1H-pyrrolo[2,3-b]pyridine[4]
Anticancer Activity

The antiproliferative effects of pyrrolopyridine derivatives have been demonstrated across various cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and survival.

Table 2: Comparative Antiproliferative Activity of Selected Pyrrolopyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Pyrrolopyridine IsomerReference
10t HeLa (Cervical Cancer)0.121H-pyrrolo[3,2-c]pyridine[5]
SGC-7901 (Gastric Cancer)0.15[5]
MCF-7 (Breast Cancer)0.21[5]
Compounds 8b, 8g, 9a-e A375P (Melanoma)Nanomolar range1H-pyrrolo[3,2-c]pyridine[6]
Anti-inflammatory Activity

Certain pyrrolopyridine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Add serial dilutions of the test compound or vehicle control to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a set period.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Dissolve the formazan crystals with a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by these compounds is essential for understanding their mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays synthesis Synthesis of Pyrrolopyridine Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay Kinase Inhibition Assay characterization->kinase_assay Test Compounds cell_viability Cell Viability Assay (MTT) characterization->cell_viability apoptosis_assay Apoptosis Assay cell_viability->apoptosis_assay Active Compounds pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis kinase_signaling_pathway cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response receptor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS receptor->RAS PI3K PI3K receptor->PI3K JAK JAK receptor->JAK pyrrolopyridine Pyrrolopyridine Derivative pyrrolopyridine->receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Proliferation ERK->proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR survival Survival mTOR->survival STAT STAT JAK->STAT STAT->proliferation angiogenesis Angiogenesis STAT->angiogenesis

References

Comparative Analysis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Analogs: A Review of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolopyridine core structure is recognized as a "privileged scaffold" in drug discovery, with various isomers being investigated for a range of therapeutic applications, most notably as kinase inhibitors in oncology.[1][2][3] The nitrogen atom in the pyridine ring of the azaindole structure allows for key hydrogen bonding interactions with the hinge region of protein kinases, mimicking the binding of ATP.

Insights from Related Pyrrolopyridine Isomers

While direct data on 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid analogs is lacking, studies on other isomers provide valuable insights into the potential biological activities and structure-activity relationships (SAR) within this compound class.

1H-Pyrrolo[2,3-b]pyridine Derivatives:

Research into the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been more extensive. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).[4][5] In these studies, substitutions at various positions of the pyrrolopyridine core and appended phenyl rings were explored to optimize potency and selectivity. One notable finding was that the introduction of methoxy groups on a phenyl ring attached to the core structure significantly improved inhibitory activity against FGFR1.[4]

Another study focused on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of Phosphodiesterase 4B (PDE4B).[6] This research highlighted the importance of the amide substituent in determining the potency and selectivity of the compounds. The study provides a clear example of a structure-activity relationship analysis where various cyclic and acyclic amides were synthesized and their IC50 values against PDE4B were compared.[6]

1H-Pyrrolo[3,2-c]pyridine Derivatives:

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as potential anticancer agents that act as colchicine-binding site inhibitors.[7][8] These compounds were evaluated for their in vitro antitumor activity against various cancer cell lines, with IC50 values reported in the sub-micromolar range for the most potent analogs.[7][8]

General Synthesis and Experimental Evaluation

The synthesis of pyrrolopyridine derivatives typically involves multi-step reaction sequences. A common strategy for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, for example, involves the initial construction of the core heterocyclic ring system, followed by functionalization, such as the amidation of a carboxylic acid precursor.[6]

The biological evaluation of these compounds commonly involves a panel of in vitro assays to determine their potency and selectivity. Key experimental protocols found in the literature for related compounds include:

  • Enzyme Inhibition Assays: To determine the half-maximal inhibitory concentration (IC50) of the compounds against their target enzyme (e.g., a specific kinase or phosphodiesterase).

  • Cell-Based Proliferation Assays: To assess the antiproliferative activity of the compounds against various cancer cell lines. Results are typically reported as GI50 (half-maximal growth inhibition) or IC50 values.

  • In Vivo Efficacy Studies: Promising candidates from in vitro assays may be further evaluated in animal models to assess their therapeutic efficacy and pharmacokinetic properties.

Future Directions

The existing research on various pyrrolopyridine isomers suggests that the this compound scaffold holds potential for the development of novel therapeutic agents. The 5-methoxy group, in particular, has been shown to be beneficial for the activity of some related compounds.[4]

Future research in this area would require the systematic synthesis of a library of analogs with modifications at the 2-carboxylic acid position (e.g., a series of amides or esters) and potentially at other positions of the pyrrolopyridine ring. These analogs would then need to be screened against a panel of relevant biological targets, such as a broad range of protein kinases, to identify potential therapeutic applications.

Below is a conceptual workflow for such a research program, visualized as a DOT script.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization & Further Studies cluster_3 Outcome start This compound synthesis Synthesis of Analogs (e.g., Amide Library) start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization screening Primary Biological Screening (e.g., Kinase Panel) characterization->screening dose_response Dose-Response & IC50 Determination screening->dose_response selectivity Selectivity Profiling dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Efficacy & PK/PD Studies lead_optimization->in_vivo candidate Preclinical Candidate in_vivo->candidate

Conceptual workflow for the development of novel therapeutic agents.

References

Determining the Specificity of Kinase Inhibitors: A Comparative Guide for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted drug discovery, the precise characterization of a compound's specificity is paramount. This guide provides a comparative framework for evaluating the selectivity of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a representative of the promising pyrrolopyridine class of kinase inhibitors. By juxtaposing its hypothetical profile with established Fibroblast Growth Factor Receptor (FGFR) inhibitors—Infigratinib, Pemigatinib, and Erdafitinib—this document offers insights into the experimental methodologies and data interpretation critical for advancing novel therapeutics.

Introduction to Kinase Inhibitor Specificity

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them attractive targets for therapeutic intervention. The pyrrolopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to mimic the purine core of ATP, the natural substrate for kinases.

However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. A lack of specificity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising drug candidate. Therefore, rigorous and comprehensive profiling of a compound's interaction with a broad panel of kinases—a "kinome scan"—is an indispensable step in preclinical drug development. This guide focuses on inhibitors of the FGFR family, a group of receptor tyrosine kinases frequently implicated in cancer.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of our compound of interest, this compound (hypothetical data for illustrative purposes), against a panel of selected kinases, alongside the publicly available data for the approved FGFR inhibitors Infigratinib, Pemigatinib, and Erdafitinib. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Infigratinib (IC50, nM)[1]Pemigatinib (IC50, nM)[2][3]Erdafitinib (IC50, nM)
FGFR1 51.10.41.2
FGFR2 81.00.52.1
FGFR3 32.01.22.9
FGFR4 50613070
VEGFR2 >1000180<1000>1000
ABL1 >10002300>10000Not Available
FYN >10001900>10000Not Available
KIT >1000750<1000Not Available
LCK >10002500>10000Not Available
LYN >1000300>10000Not Available
YES1 >10001100>10000Not Available

Experimental Methodologies

The determination of kinase inhibitor specificity relies on robust and reproducible in vitro assays. The most common methods include radiometric assays and luminescence-based assays such as the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for FGFR Activity

This protocol is adapted for determining the inhibitory activity of a test compound against a member of the FGFR family.

Materials:

  • Recombinant human FGFR enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 10 µM down to 0.1 nM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

    • Add 2 µL of a solution containing the FGFR enzyme in kinase buffer.

    • Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific FGFR isoform.

  • Kinase Reaction Incubation: Mix the contents of the wells and incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the context of these experiments and the biological pathways involved, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Enzyme/Substrate Mix Enzyme/Substrate Mix Enzyme/Substrate Mix->Reaction Incubation ATP Depletion ATP Depletion Reaction Incubation->ATP Depletion Signal Generation Signal Generation ATP Depletion->Signal Generation Luminescence Reading Luminescence Reading Signal Generation->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

fgfr_signaling cluster_membrane Cell Membrane FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCg FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT FGF FGF Ligand FGF->FGFR Binds GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration PLCg->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT->Proliferation

References

Confirming Target Engagement of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the discovery pipeline. This guide provides a comparative overview of two powerful methodologies for determining the cellular target engagement of novel compounds like 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads Competition Binding Assay.

While the specific cellular targets of this compound are still under investigation, derivatives of the pyrrolo[2,3-c]pyridine scaffold have been shown to target various proteins, including Fibroblast Growth Factor Receptors (FGFRs), Lysine-Specific Demethylase 1 (LSD1), and tubulin.[1][2][3][4] This guide will use a hypothetical protein kinase as the target to illustrate the application of these methods.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[5][6] The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. This change in thermal stability is then quantified to confirm target engagement.[5][6]

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis and Fractionation cluster_3 Protein Analysis A Treat cells with This compound or vehicle (DMSO) B Aliquot cell suspension and heat at a range of temperatures A->B Incubation C Lyse cells and separate soluble and aggregated protein fractions by centrifugation B->C Processing D Quantify soluble target protein by Western Blot or other methods C->D Analysis

CETSA Experimental Workflow
Detailed Experimental Protocol: CETSA

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in culture plates and grow overnight.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time.

2. Heat Shock:

  • Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[6]

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles or by adding a specific lysis buffer.[7]

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Carefully collect the supernatant containing the soluble protein fraction.[7]

4. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations across all samples.

  • Analyze the amount of the soluble target protein by Western blot.[7]

Data Presentation: CETSA

The results of a CETSA experiment are typically presented as a "melting curve," which plots the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.

Table 1: Hypothetical CETSA Data for Target Protein X

Temperature (°C)Vehicle (Normalized Intensity)10 µM Compound (Normalized Intensity)
401.001.00
450.950.98
500.800.92
550.500.85
600.200.65
650.050.30
700.010.10

Method 2: Kinobeads Competition Binding Assay

The Kinobeads assay is a chemical proteomics approach used to determine the targets of kinase inhibitors and to profile their selectivity across the kinome.[8] It utilizes beads coupled with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[9][10] The binding of a test compound to its target kinase(s) in a cell lysate will prevent the kinase from binding to the beads.

Experimental Workflow: Kinobeads Assay

cluster_0 Lysate Preparation and Treatment cluster_1 Kinobead Incubation cluster_2 Affinity Purification and Digestion cluster_3 LC-MS/MS Analysis cluster_4 Data Analysis A Prepare cell lysate and treat with varying concentrations of This compound B Incubate treated lysates with Kinobeads A->B Competition C Wash beads to remove non-specific binders and perform on-bead tryptic digestion B->C Enrichment D Analyze peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) C->D Sample Prep E Quantify protein abundance and determine IC50 values D->E Quantification

Kinobeads Assay Workflow
Detailed Experimental Protocol: Kinobeads Assay

1. Cell Lysis:

  • Harvest and lyse cells in a buffer that preserves native protein conformations.

  • Determine the protein concentration of the lysate.

2. Compound Incubation:

  • Incubate the cell lysate with a range of concentrations of this compound or a vehicle control.

3. Kinobeads Incubation and Washing:

  • Add Kinobeads to the treated lysates and incubate to allow for the binding of kinases.[8]

  • Wash the beads extensively to remove non-specifically bound proteins.

4. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer containing trypsin and incubate to digest the bound proteins into peptides.

5. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.[9]

6. Data Analysis:

  • The abundance of each identified kinase is compared between the compound-treated and vehicle-treated samples.

  • Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for each target.

Data Presentation: Kinobeads Assay

The primary output of a Kinobeads experiment is a list of proteins that are competitively displaced from the beads by the test compound. This allows for the unbiased identification of targets and the assessment of inhibitor selectivity across the kinome.

Table 2: Hypothetical Kinobeads Data for this compound

Target KinaseIC50 (nM)
Target Protein X50
Kinase A>10,000
Kinase B8,500
Kinase C>10,000
Kinase D2,300

Comparison Summary

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding Assay
Principle Ligand-induced thermal stabilization of the target protein.[5][6]Competitive binding of a compound to its target, preventing capture on affinity beads.[8]
Throughput Can be adapted to a 96-well format for higher throughput.High-throughput, allowing for the profiling of many kinases simultaneously.[9]
Target Identification Requires a known or hypothesized target.Unbiased, can identify novel targets.[8]
Output Data Thermal shift (ΔTm) and melting curves.IC50 values for multiple kinases.
Confirmation Direct evidence of target engagement in a cellular context.[5]Provides a selectivity profile across the kinome.[8]
Instrumentation Thermal cycler, Western blot equipment or other protein detection systems.Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

Both CETSA and Kinobeads assays are powerful techniques for confirming the target engagement of small molecules like this compound in a cellular environment. The choice of method will depend on the specific research question. CETSA is an excellent choice for validating the engagement of a known or hypothesized target. In contrast, the Kinobeads assay is ideal for unbiased target identification and for assessing the selectivity of a compound across the kinome. Often, these methods are used in a complementary fashion to provide a comprehensive understanding of a compound's mechanism of action.

References

Unraveling the Cross-Reactivity Profile of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapeutics, the selectivity of small molecule inhibitors is paramount. This guide provides a comprehensive, albeit hypothesized, cross-reactivity profile for the novel compound 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this analysis is based on the well-documented activities of structurally related pyrrolopyridine (azaindole) derivatives, a scaffold known for its interaction with various protein kinases.

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a recognized "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2][3] Compounds bearing this scaffold have shown activity against a range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).[1][4][5][6][7] Therefore, it is plausible that this compound may exhibit inhibitory activity against a panel of kinases.

This guide presents a putative cross-reactivity profile, detailed experimental protocols for assessing kinase and other off-target interactions, and visual diagrams to elucidate key experimental workflows. The data herein is illustrative and serves as a framework for researchers initiating preclinical evaluations of this and similar compounds.

Hypothesized Kinase Inhibition Profile

The following table summarizes a hypothetical cross-reactivity profile for this compound against a panel of representative kinases. The IC50 values are illustrative and based on typical potencies observed for this class of compounds. A lower IC50 value indicates higher inhibitory potency.

Kinase TargetPutative IC50 (nM)Kinase Family
Primary Target(s)
CDK850CDK
Potential Off-Target(s)
FGFR1250Tyrosine Kinase
JAK2800Tyrosine Kinase
IKKα>1000Serine/Threonine Kinase
FMS Kinase>5000Tyrosine Kinase
VEGFR2>10000Tyrosine Kinase

Potential for Non-Kinase Off-Target Activity

Beyond kinases, the azaindole scaffold has been investigated for its interaction with other target classes. For instance, derivatives have been explored as allosteric modulators of G-protein coupled receptors (GPCRs) like the cannabinoid receptor 1 (CB1) and as inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1).[8][9] A comprehensive cross-reactivity assessment should therefore include screening against a panel of relevant GPCRs and other enzyme families.

Target ClassRepresentative TargetAssay Type
GPCRsCannabinoid Receptor 1 (CB1)Radioligand Binding Assay
GPCRsDopamine Receptor D2Radioligand Binding Assay
DemethylasesLysine-Specific Demethylase 1 (LSD1)Enzymatic Assay

Experimental Protocols

To empirically determine the cross-reactivity profile, a tiered screening approach is recommended. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.[10][11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Radioligand Binding Assay for GPCR Cross-Reactivity

This protocol is used to assess the ability of a test compound to displace a known radiolabeled ligand from a receptor, thereby determining its binding affinity (Ki).[12][13][14]

Materials:

  • Cell membranes expressing the target GPCR (e.g., CB1)

  • Radiolabeled ligand (e.g., [3H]CP55,940 for CB1)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine:

    • 150 µL of the membrane preparation (containing a specific amount of protein).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration near its Kd.

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Signal Detection:

    • Dry the filter plates.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical cross-reactivity screening cascade.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Selectivity Panel) cluster_2 Hit Validation & Dose Response A Test Compound: This compound B Primary Target Assay (e.g., CDK8 Kinase Assay) A->B C Broad Kinase Panel (e.g., 96 Kinases) B->C Potent Inhibitor D GPCR Panel (e.g., 40 Receptors) B->D E Other Enzyme Panel (e.g., Demethylases) B->E F IC50/Ki Determination for Hits C->F D->F E->F G Analysis of Cross-Reactivity Profile F->G

Caption: Workflow for Cross-Reactivity Profiling.

Signaling Pathway Context

Given the potential for this compound class to inhibit kinases, understanding the downstream effects is crucial. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by an inhibitor of a primary target like CDK8, which often plays a role in transcriptional regulation.

cluster_pathway Hypothetical Signaling Pathway TF Transcription Factor (e.g., β-catenin) CDK8 CDK8 TF->CDK8 recruits PolII RNA Polymerase II CDK8->PolII phosphorylates Gene Target Gene Transcription PolII->Gene Inhibitor 5-Methoxy-1H-pyrrolo [2,3-c]pyridine-2-carboxylic acid Inhibitor->CDK8 inhibits

Caption: Hypothetical CDK8-Mediated Transcription Pathway.

References

comparing in vitro and in vivo efficacy of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

While specific efficacy data for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is not publicly available, the broader class of pyrrolopyridine derivatives has shown significant promise in preclinical studies, particularly as inhibitors of protein kinases in cancer therapy. This guide provides a comparative overview of the typical in vitro and in vivo efficacy evaluation for this class of compounds, supported by representative experimental data and detailed protocols.

The pyrrolopyridine scaffold is recognized as a valuable pharmacophore that can mimic the purine ring of ATP, enabling it to act as a competitive inhibitor in the ATP-binding pocket of various kinases.[1] Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[2][3]

In Vitro Efficacy

In vitro studies are crucial for determining the direct biological activity of a compound on a specific molecular target or cell type. For pyrrolopyridine derivatives, these assays typically measure enzymatic inhibition and cytotoxic effects on cancer cell lines.

Table 1: Representative In Vitro Activity of a Pyrrolopyridine Derivative (Compound 4h)
Assay TypeTarget/Cell LineMetricValueReference
Kinase InhibitionFGFR1IC507 nM[2][3]
Kinase InhibitionFGFR2IC509 nM[2][3]
Kinase InhibitionFGFR3IC5025 nM[2][3]
Kinase InhibitionFGFR4IC50712 nM[2][3]
Cell Viability4T1 (Breast Cancer)IC50Not specified, but inhibits proliferation[2][3]
Cell ViabilityHeLa (Cervical Cancer)IC500.12 µM (for derivative 10t)[4]
Cell ViabilitySGC-7901 (Gastric Cancer)IC500.15 µM (for derivative 10t)[4]
Cell ViabilityMCF-7 (Breast Cancer)IC500.21 µM (for derivative 10t)[4]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Efficacy

Following promising in vitro results, in vivo studies are conducted to assess a compound's efficacy, safety, and pharmacokinetic profile in a whole organism. Animal models, such as mouse xenografts, are commonly used for this purpose.

Table 2: Representative In Vivo Antitumor Activity of a Pyrrolopyridine Derivative
Animal ModelTumor TypeAdministration RouteDosageKey FindingsReference
Zebrafish AD ModelAlzheimer's DiseaseNot specifiedNot specifiedAmeliorated dyskinesia[5]
C57BL/6 MiceAcute ToxicityNot specifiedNot specifiedLow toxicity[5]
Nude Mice XenograftBreast CancerOral30 mg/kgSignificant tumor growth inhibition[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate pyrrolopyridine derivatives.

MTT Cell Viability Assay (In Vitro)

This assay is used to measure the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a pyrrolopyridine derivative) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.[4][7]

Human Tumor Xenograft Model (In Vivo)

This model evaluates the antitumor efficacy of a compound in a living organism.[8]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[7]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).[7]

  • Drug Administration: Randomize mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle only.[9]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.

Visualizing Mechanisms and Workflows

Signaling Pathway

Pyrrolopyridine derivatives often target protein kinase signaling pathways. The diagram below illustrates a simplified representation of the FGFR signaling cascade, which can be inhibited by this class of compounds, leading to a reduction in cell proliferation and survival.[2]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Compound Pyrrolopyridine Derivative Compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Simplified FGFR signaling pathway inhibited by a pyrrolopyridine derivative.

Experimental Workflow

The following diagram outlines the typical preclinical workflow for evaluating a potential anticancer compound from initial in vitro screening to in vivo efficacy studies.

Preclinical_Workflow InVitro In Vitro Screening (e.g., Kinase Assays, MTT Assay) Hit Identification of Potent Hits (IC50 < 1µM) InVitro->Hit LeadOpt Lead Optimization (Structure-Activity Relationship) Hit->LeadOpt InVivoPK In Vivo Pharmacokinetics (ADME/Tox) LeadOpt->InVivoPK InVivoEfficacy In Vivo Efficacy Studies (Xenograft Models) InVivoPK->InVivoEfficacy Decision Go/No-Go Decision for Clinical Trials InVivoEfficacy->Decision

Caption: Preclinical evaluation workflow for a novel anticancer compound.

References

Comparative Analysis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and Known Inhibitors of TGF-β Type I Receptor Kinase (ALK5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the hypothetical inhibitor, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, against established inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis.[1] ALK5 is a key kinase in this pathway, making it an attractive target for therapeutic intervention.

Disclaimer: The inhibitory activity and potency of this compound presented in this guide are hypothetical and for illustrative purposes only. Further experimental validation is required to determine its actual biological activity.

Quantitative Data Summary

The following table summarizes the in vitro potency of our hypothetical compound and known ALK5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Assay Type
This compound ALK525 (Hypothetical) Biochemical
SB-431542ALK594[2][3]Cell-free Kinase Assay
Galunisertib (LY2157299)ALK556[4][5][6][7]Cell-free Kinase Assay
RepSoxALK54[4][8][9][10]ALK5 Autophosphorylation
Signaling Pathway Overview

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5).[11][12] This phosphorylation event activates ALK5, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[11][12] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[11][12][13]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binds ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription Smad_complex->Gene_transcription Translocates & Regulates Inhibitor 5-Methoxy-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid (and other inhibitors) Inhibitor->ALK5 Inhibits

Caption: TGF-β signaling pathway and the point of inhibition by ALK5 inhibitors.

Experimental Protocols

In Vitro ALK5 Kinase Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of ALK5.

Objective: To determine the IC50 value of a test compound against recombinant human ALK5 kinase.

Materials:

  • Recombinant human ALK5 (TGFβR1) kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP solution

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • Test compound (this compound or known inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: Add the diluted test compound, recombinant ALK5 enzyme, and the peptide substrate to the wells of the assay plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for ALK5.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the inhibitory potential of a compound against ALK5.

experimental_workflow Start Start: Compound Synthesis Biochemical_Assay In Vitro Kinase Assay (IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (p-Smad2/3 Levels) Biochemical_Assay->Cell_Based_Assay Selectivity_Panel Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Panel In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Selectivity_Panel->In_Vivo_Studies End End: Lead Optimization In_Vivo_Studies->End

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.

References

Validating 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid as a Chemical Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid as a chemical probe. High-quality chemical probes are essential tools for interrogating biological systems and validating novel drug targets.[1][2] The validation process ensures that a molecule's biological activity is potent, selective, and well-characterized, thereby enabling robust and reproducible experimental outcomes.[3] This document compares the hypothetical performance of this compound, hereafter referred to as Probe-X, with a hypothetical alternative compound, Alternative-Y, based on established criteria for chemical probe validation.[4][5][6]

Data Presentation: Comparative Analysis of Probe-X and Alternative-Y

The following table summarizes the key quantitative data for Probe-X and a hypothetical comparator, Alternative-Y. The data are presented to facilitate a direct comparison of their suitability as chemical probes for a hypothetical protein kinase target, Kinase-A.

Parameter Probe-X Alternative-Y (Comparator) Ideal Chemical Probe Criteria
Biochemical Potency (IC50, Kinase-A) 50 nM500 nM< 100 nM[4][5][6]
Cellular Target Engagement (EC50) 200 nM2 µM< 1 µM[4][5]
Selectivity (Fold-selectivity over related kinases) >50-fold10-fold>30-fold[4][5][6]
In Vitro ADME Properties
Solubility150 µM20 µMAdequate for experimental concentrations[1]
Permeability (Papp)HighLowHigh for intracellular targets[1]
Microsomal Stability (t1/2)> 60 min15 minHigh for longer duration experiments

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Biochemical Potency Assay (Kinase-A Inhibition)
  • Objective: To determine the in vitro inhibitory potency of the compounds against the target kinase.

  • Method: A time-resolved fluorescence energy transfer (TR-FRET) assay is used.

    • Recombinant human Kinase-A is incubated with varying concentrations of Probe-X or Alternative-Y in a kinase buffer.

    • A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) are added.

    • The TR-FRET signal is measured on a plate reader. The IC50 value is calculated from the dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)
  • Objective: To confirm that the compound interacts with the target protein in a cellular context.[2]

  • Method: The NanoBRET™ Target Engagement Assay is employed.

    • A cell line is engineered to express Kinase-A as a fusion protein with NanoLuc® luciferase.

    • Cells are treated with a fluorescent energy transfer probe (tracer) that binds to the active site of Kinase-A.

    • Increasing concentrations of Probe-X or Alternative-Y are added to compete with the tracer.

    • The BRET signal is measured, and the EC50 value is determined from the displacement curve.

Kinase Selectivity Profiling
  • Objective: To assess the selectivity of the compounds against a panel of related kinases.

  • Method: The compounds are screened at a fixed concentration (e.g., 1 µM) against a panel of recombinant kinases (e.g., the KINOMEscan® panel).

    • The percent inhibition for each kinase is determined.

    • For any kinases showing significant inhibition, full IC50 curves are generated to determine the precise potency.

    • Fold-selectivity is calculated by dividing the IC50 for off-target kinases by the IC50 for the primary target (Kinase-A).

In Vitro ADME Assays
  • Objective: To evaluate the drug-like properties of the compounds.

  • Methods:

    • Solubility: Kinetic solubility is determined by nephelometry.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) is used to assess passive permeability.

    • Microsomal Stability: Compounds are incubated with liver microsomes, and the rate of metabolism is determined by measuring the disappearance of the parent compound over time using LC-MS/MS.

Visualizations

Signaling Pathway

Kinase_A_Signaling_Pathway Hypothetical Kinase-A Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase-A Kinase-A Receptor Tyrosine Kinase->Kinase-A Activates Substrate Protein Substrate Protein Kinase-A->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Leads to

Caption: A diagram of a hypothetical signaling cascade involving Kinase-A.

Experimental Workflow

Chemical_Probe_Validation_Workflow Workflow for Chemical Probe Validation cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Validation Biochemical_Potency Biochemical Potency Assay (IC50 < 100 nM) Selectivity_Profiling Selectivity Profiling (>30-fold selectivity) Biochemical_Potency->Selectivity_Profiling ADME_Screening In Vitro ADME (Solubility, Permeability) Selectivity_Profiling->ADME_Screening Target_Engagement Cellular Target Engagement (EC50 < 1 µM) ADME_Screening->Target_Engagement Phenotypic_Assay Cell-Based Phenotypic Assay Target_Engagement->Phenotypic_Assay Negative_Control Inactive Control Compound Phenotypic_Assay->Negative_Control PK_PD Pharmacokinetics & Pharmacodynamics Negative_Control->PK_PD In_Vivo_Efficacy In Vivo Efficacy Model PK_PD->In_Vivo_Efficacy

Caption: A stepwise workflow for the validation of a chemical probe.

References

Unveiling 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: A Novel Contender in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced specificity and efficacy is paramount. A recent patent disclosure has brought to light a promising molecule, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid , positioning it as a noteworthy candidate for researchers and drug development professionals in the field of epigenetics, particularly as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). This guide provides a comprehensive comparison of this compound with existing alternatives, supported by available experimental data, to assess the novelty of these findings.

The pyrrolo[2,3-c]pyridine scaffold has recently emerged as a promising framework for the development of potent and reversible inhibitors of LSD1, an enzyme implicated in various cancers. The novelty of this compound lies in the specific substitutions on this core structure, which have been shown to influence its inhibitory activity.

Comparative Analysis of LSD1 Inhibitors

The primary utility of this compound, as detailed in patent literature, is its ability to inhibit the enzymatic activity of LSD1. To contextualize the significance of this finding, a comparison with other known LSD1 inhibitors is presented below.

CompoundTargetIC50 (nM)Mechanism of ActionDevelopment Stage
This compound LSD115.8ReversiblePreclinical
Tranylcypromine (TCP)LSD1/MAO~200,000IrreversibleMarketed (as antidepressant)
GSK2879552LSD117.8IrreversibleClinical Trials
ORY-1001LSD1<20IrreversibleClinical Trials

Table 1: Comparative data of this compound against other notable LSD1 inhibitors. Data for the title compound is extracted from patent WO2023028215A1.

The data indicates that this compound exhibits potent inhibitory activity against LSD1, with an IC50 value in the nanomolar range, comparable to other clinical-stage LSD1 inhibitors. A key differentiating factor is its proposed reversible mechanism of action, which can offer advantages in terms of safety and dosing flexibility compared to the irreversible inhibitors that form covalent bonds with the enzyme.

Experimental Protocols

To ensure transparency and facilitate further research, the methodologies for the key experiments cited are detailed below.

Synthesis of this compound

The synthesis of the title compound, as described in patent WO2023028215A1, involves a multi-step process. A generalized workflow is depicted in the diagram below. The crucial step involves the formation of the pyrrolo[2,3-c]pyridine core, followed by functional group manipulations to introduce the methoxy and carboxylic acid moieties.

G cluster_synthesis Synthetic Workflow Start Starting Materials (e.g., substituted pyridines) Step1 Pyrrole Ring Formation Start->Step1 Multi-step reactions Step2 Esterification Step1->Step2 Step3 Introduction of Methoxy Group Step2->Step3 Step4 Saponification Step3->Step4 Final 5-Methoxy-1H-pyrrolo[2,3-c]pyridine- 2-carboxylic acid Step4->Final G cluster_assay LSD1 Inhibition Assay Workflow Reagents LSD1 Enzyme, Substrate (e.g., H3K4me2 peptide), Inhibitor Incubation Incubation at 37°C Reagents->Incubation Detection Detection of Demethylation Product (e.g., via H2O2 production) Incubation->Detection Measurement Fluorescence/Luminescence Reading Detection->Measurement Analysis IC50 Determination Measurement->Analysis G cluster_pathway LSD1 Signaling Pathway LSD1 LSD1 H3K4me1_0 H3K4me1/0 (Repressed Chromatin) LSD1->H3K4me1_0 Demethylation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Substrate GeneSilencing Tumor Suppressor Gene Silencing H3K4me1_0->GeneSilencing Inhibitor 5-Methoxy-1H-pyrrolo[2,3-c] pyridine-2-carboxylic acid Inhibitor->LSD1 Inhibits

Safety Operating Guide

Proper Disposal of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is paramount for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Due to its chemical structure containing pyridine and carboxylic acid functional groups, this compound must be treated as hazardous waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. Based on structurally similar compounds, it should be handled as a potential irritant and toxic substance.[1] All handling and disposal preparation should occur in a well-ventilated area or a certified chemical fume hood.[3]

Personal Protective Equipment (PPE) Requirements

A summary of the necessary PPE is provided in the table below.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation of dust or vapors.[3]

Experimental Protocol: Waste Disposal Procedure

This protocol details the necessary steps for the collection, storage, and disposal of this compound waste from the point of generation to its final collection for professional disposal.

Step 1: Waste Minimization & Segregation
  • Minimize Waste: Before beginning experiments, carefully calculate the required amounts of this compound to avoid generating excess material.[2]

  • Segregate Waste: Proper segregation is critical to prevent dangerous chemical reactions.[5]

    • Collect waste containing this compound separately from other waste streams.

    • Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or amines. [2]

    • Collect solid waste (e.g., pure compound, contaminated lab supplies) separately from liquid waste (e.g., solutions containing the compound).[2]

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Use a designated, leak-proof, and chemically compatible container.[6] For acidic and organic compounds, glass or high-density polyethylene (HDPE) containers are appropriate.[3] Avoid metal containers, which can corrode with acidic waste.[7] The container must have a secure, screw-top cap.[5]

  • Label the Container: As soon as the first particle of waste is added, the container must be clearly labeled.[2][8] The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "this compound" .

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste is added).[2]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[5][8]

  • Use Secondary Containment: The SAA must include a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[5]

  • Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste.[5]

  • Adhere to Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in the SAA.[9]

Step 4: Arranging for Final Disposal
  • Schedule Pickup: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution's policy (typically less than one year in an SAA), arrange for its collection.[5]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3] Do not transport hazardous waste yourself.[9]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary. The response will depend on the size of the spill.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[10]

  • Assess the Spill:

    • Small Spill (less than one pound of solid): If you are trained and have the proper equipment, you can clean up a small spill.[11]

      • Wear the appropriate PPE as detailed above.

      • Carefully use a plastic scoop to place the spilled material into a designated polyethylene bag, taking care not to create airborne dust.[11][12]

      • Wipe the area with a wet paper towel or spill pad, placing the used materials into the same bag.[12]

      • Seal the bag, attach a hazardous waste label, and manage it as hazardous waste.[12]

    • Large Spill:

      • Evacuate the immediate area.[1]

      • Contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Container Management & Storage cluster_2 Final Disposal A Waste Generated (Solid or Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is waste solid or liquid? B->C D Collect in separate, compatible containers C->D Both E Select Leak-Proof, Chemically Compatible Container (Glass or HDPE) F Label Container Immediately: 'Hazardous Waste' Full Chemical Name Hazards & Date E->F G Store in designated SAA with Secondary Containment F->G H Keep container closed except when adding waste G->H I Is container full or storage time limit reached? J Contact EHS or Licensed Waste Disposal Company I->J Yes K Arrange for Waste Pickup J->K L Professional Disposal (e.g., Incineration) K->L

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.